molecular formula C43H78N7O17P3S B15545859 14-Methylhenicosanoyl-CoA

14-Methylhenicosanoyl-CoA

Cat. No.: B15545859
M. Wt: 1090.1 g/mol
InChI Key: RKRDTHHJAYEDMY-UHFFFAOYSA-N
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Description

14-Methylhenicosanoyl-CoA is a useful research compound. Its molecular formula is C43H78N7O17P3S and its molecular weight is 1090.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C43H78N7O17P3S

Molecular Weight

1090.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methylhenicosanethioate

InChI

InChI=1S/C43H78N7O17P3S/c1-5-6-7-14-17-20-31(2)21-18-15-12-10-8-9-11-13-16-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)

InChI Key

RKRDTHHJAYEDMY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Uncharted Territory: The Biological Function of 14-Methylhenicosanoyl-CoA Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

While information on 14-Methylhenicosanoyl-CoA is absent, we can provide a broader context by examining the known roles of related molecules: very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). This overview may offer insights for researchers and drug development professionals interested in this novel area.

The General Landscape of Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs

Fatty acyl-CoAs are crucial intermediates in numerous metabolic processes. Their synthesis and degradation are tightly regulated, and their derivatives play vital roles in energy storage, membrane structure, and cellular signaling.

Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs are defined as fatty acids with 22 or more carbon atoms. Their activated forms, VLCFA-CoAs, are precursors for a variety of essential molecules and are involved in several key biological processes:

  • Sphingolipid Synthesis: VLCFAs are integral components of sphingolipids, such as ceramides (B1148491) and gangliosides, which are critical for maintaining the integrity of the myelin sheath in the nervous system and for cell signaling.

  • Cuticular Wax and Suberin Formation: In plants, VLCFAs are precursors to the cuticular waxes and suberin that form protective barriers on the surfaces of leaves, stems, and roots, preventing water loss and protecting against pathogens.

  • Energy Source: While less common than the oxidation of shorter fatty acids, VLCFAs can be catabolized via peroxisomal β-oxidation to provide energy.

Branched-Chain Fatty Acids (BCFAs)

BCFAs are characterized by the presence of one or more methyl groups on the carbon chain. They are particularly abundant in certain bacteria and are also found in the vernix caseosa of newborns and in the ruminant digestive system. Their functions include:

  • Membrane Fluidity: The branched structure of BCFAs can influence the fluidity and packing of cell membranes, which is crucial for membrane protein function and cellular adaptation to environmental changes.

  • Precursors for Bioactive Molecules: BCFAs can serve as precursors for the synthesis of other complex lipids and natural products with diverse biological activities.

  • Bacterial Identification: The specific profile of BCFAs in bacteria can be used as a chemotaxonomic marker for their identification and classification.

Hypothetical Considerations for this compound

Based on its predicted structure as a C22 fatty acyl-CoA with a methyl branch at the 14th position, this compound would be classified as a very-long-chain branched-chain fatty acyl-CoA. Its biological role, if one exists in nature, would likely be highly specialized. Potential areas of investigation could include:

  • Unique Membrane Domains: Its specific structure might contribute to the formation of specialized microdomains within cellular membranes, influencing the localization and activity of membrane-associated proteins.

  • Novel Signaling Pathways: It could be a precursor to a yet-undiscovered class of signaling molecules.

  • Metabolic Byproduct: It is also possible that this molecule is a minor metabolic byproduct of known pathways for fatty acid elongation and branching, with no specific biological function.

Future Research Directions

The absence of information on this compound presents an opportunity for novel research. Future studies could focus on:

  • Analytical Detection: Developing sensitive analytical methods to screen for the presence of this compound and its corresponding fatty acid in various biological samples.

  • Biosynthetic Pathway Elucidation: Investigating the potential enzymatic machinery responsible for the synthesis of a C21 fatty acid with a methyl group at the 14th position. This would likely involve identifying specific elongases and methyltransferases.

  • Functional Characterization: If the molecule is identified in a biological system, subsequent studies would be needed to determine its subcellular localization, interacting partners, and effects on cellular processes.

Unveiling the Obscure: A Technical Guide to the Potential Natural Sources of 14-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methylhenicosanoyl-CoA, a long-chain branched-chain fatty acyl-CoA, represents a molecule of significant interest for which natural sources remain uncharacterized. This technical guide synthesizes current knowledge on the biosynthesis of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to postulate potential natural origins and biosynthetic pathways for this elusive molecule. Drawing parallels from documented research on analogous lipids, we propose marine sponges and specific bacterial taxa as promising, yet unconfirmed, sources. This document provides a hypothetical framework for the biosynthesis of this compound, detailed experimental protocols for its prospective isolation and analysis, and quantitative data on structurally related compounds to guide future research endeavors.

Introduction: The Enigma of this compound

This compound is a C22 saturated fatty acyl-CoA with a methyl branch at the C14 position. While the biological roles and natural occurrences of many VLCFAs and BCFAs are increasingly understood, this compound remains conspicuously absent from the scientific literature. The unique structural characteristics of this molecule—its substantial chain length and mid-chain methyl branch—suggest potentially novel biological functions and therapeutic applications. This guide aims to bridge the current knowledge gap by providing a foundational, albeit theoretical, resource for researchers dedicated to the discovery and characterization of this compound.

Postulated Natural Sources

Direct evidence for the natural occurrence of this compound is currently unavailable. However, based on the established diversity of fatty acids in certain biological niches, we can infer potential sources.

Marine Sponges (Phylum Porifera)

Marine sponges are renowned for their metabolic capacity to produce a vast array of unusual lipids, including a significant diversity of VLCFAs with various branching patterns.[1][2] Studies have documented the presence of methyl-branched fatty acids with chain lengths extending up to C32 in these organisms. Therefore, it is plausible that certain sponge species, possibly in symbiosis with microbial communities, synthesize 14-methylhenicosanoic acid, the precursor to this compound.

Bacteria

Bacteria are well-established producers of BCFAs, which are integral components of their cell membranes. While typically shorter in chain length, the enzymatic machinery for both chain branching and elongation exists within the bacterial domain. It is conceivable that specific bacterial species, particularly those in unique environmental niches, could synthesize longer-chain methyl-branched fatty acids like 14-methylhenicosanoic acid.

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound is likely to follow the general principles of fatty acid synthesis, incorporating specialized enzymes for chain branching and elongation.

Initiation with a Branched-Chain Primer

The biosynthesis of BCFAs in bacteria is initiated with a branched-chain acyl-CoA primer, often derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine. However, for a methyl branch at the C14 position of a C22 fatty acid, a different mechanism is likely at play. It is more probable that a methylmalonyl-CoA extender unit is incorporated during the elongation phase of a growing fatty acyl chain.

Elongation and Methyl Branch Incorporation

The elongation of the fatty acid chain would be catalyzed by a fatty acid synthase (FAS) system. The introduction of the methyl group at the C14 position could theoretically occur through the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit at a specific cycle of elongation. The subsequent reduction, dehydration, and second reduction steps would proceed as in canonical fatty acid synthesis.

Chain Elongation to a Very-Long-Chain Fatty Acid

Following the formation of a mid-chain methyl-branched fatty acid, further elongation to a C22 chain would be carried out by a series of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVLs).[3] These enzymes are responsible for extending fatty acyl-CoAs beyond the C16-C18 length typically produced by the primary FAS.

Activation to Fatty Acyl-CoA

The final step in the biosynthesis of this compound would be the activation of the free fatty acid, 14-methylhenicosanoic acid, by an acyl-CoA synthetase. This enzyme catalyzes the ATP-dependent ligation of coenzyme A to the fatty acid.

Quantitative Data on Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes the abundance of other methyl-branched VLCFAs identified in natural sources, providing a reference for potential yields.

Methyl-Branched Fatty AcidChain LengthPosition of Methyl BranchNatural SourceAbundance (% of Total Fatty Acids)Reference
2-Methyl-24:1n-7C242Halichondria panicea (Marine Sponge)7.1[1]
2-Methyl-26:1n-9C262Halichondria panicea (Marine Sponge)7.1[1]
2-Hydroxy-17-methyloctadecanoic acidC1917Smenospongia aurea (Marine Sponge)Not specified[2]
2-Hydroxy-21-methyldocosanoic acidC2321Smenospongia aurea (Marine Sponge)Not specified[2]
2-Hydroxy-22-methyltricosanoic acidC2422Smenospongia aurea (Marine Sponge)Not specified[2]
2-Hydroxy-22-methyltetracosanoic acidC2522Smenospongia aurea (Marine Sponge)Not specified[2]
2-Hydroxy-24-methylpentacosanoic acidC2624Smenospongia aurea (Marine Sponge)Not specified[2]
2-Hydroxy-23-methylpentacosanoic acidC2623Smenospongia aurea (Marine Sponge)Not specified[2]

Experimental Protocols

The following protocols are adapted from established methodologies for the extraction and analysis of VLCFAs and fatty acyl-CoAs and are proposed for the prospective study of this compound.

Extraction of Total Lipids and Fatty Acids from Marine Sponges

This protocol is adapted from methodologies used for the analysis of fatty acids from marine sponges.[4]

  • Homogenization: Lyophilize and grind the sponge tissue to a fine powder.

  • Lipid Extraction: Extract the powdered tissue with a chloroform (B151607):methanol (2:1, v/v) solvent system.

  • Phase Separation: Add 0.9% NaCl solution to the extract to induce phase separation. Collect the lower chloroform phase containing the lipids.

  • Saponification: Evaporate the solvent and saponify the lipid extract with 0.5 M methanolic KOH to release free fatty acids.

  • Fatty Acid Methyl Ester (FAME) Preparation: Acidify the mixture and extract the free fatty acids with hexane. Derivatize the fatty acids to their methyl esters (FAMEs) using BF3-methanol.

  • Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the fatty acid profile.

Extraction and Analysis of Fatty Acyl-CoAs

This protocol is a generalized procedure for the extraction of acyl-CoAs from biological tissues.[5][6][7]

  • Tissue Pulverization: Freeze the biological sample in liquid nitrogen and grind to a fine powder.

  • Extraction: Homogenize the powdered tissue in an ice-cold solution of 2-propanol/50 mM KH2PO4 (1:1, v/v).

  • Solid-Phase Extraction (SPE): Centrifuge the homogenate and subject the supernatant to solid-phase extraction using a C18 cartridge to isolate the acyl-CoAs.

  • Elution: Elute the acyl-CoAs from the SPE cartridge with methanol.

  • Analysis: Analyze the eluted acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Visualizations

Hypothetical Biosynthetic Pathway of this compound

Biosynthesis_of_14_Methylhenicosanoyl_CoA Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Incorporation of Methyl Branch Growing_Acyl_Chain Growing Acyl Chain FAS->Growing_Acyl_Chain Methylated_Intermediate Mid-chain Methylated Fatty Acyl-ACP FAS->Methylated_Intermediate Further_Elongation Further Elongation Cycles Methylated_Intermediate->Further_Elongation Long_Chain_FA Long-Chain Methylated Fatty Acid Further_Elongation->Long_Chain_FA ELOVL ELOVL Enzymes Long_Chain_FA->ELOVL VLCFA 14-Methylhenicosanoic Acid (C22:0) ELOVL->VLCFA ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL Target_Molecule This compound ACSL->Target_Molecule

Caption: Hypothetical biosynthesis of this compound.

General Experimental Workflow for Identification

Experimental_Workflow Sample Biological Sample (e.g., Marine Sponge) Homogenization Homogenization & Lyophilization Sample->Homogenization Lipid_Extraction Total Lipid Extraction (Chloroform:Methanol) Homogenization->Lipid_Extraction Acyl_CoA_Extraction Acyl-CoA Extraction (Solid-Phase Extraction) Homogenization->Acyl_CoA_Extraction Saponification Saponification Lipid_Extraction->Saponification FAME_Derivatization FAME Derivatization Saponification->FAME_Derivatization GC_MS GC-MS Analysis (Fatty Acid Profile) FAME_Derivatization->GC_MS Identification Identification of This compound GC_MS->Identification Fatty Acid Precursor LC_MS LC-MS/MS Analysis (Acyl-CoA Profile) Acyl_CoA_Extraction->LC_MS LC_MS->Identification Direct Detection

References

The intricate pathway of 14-Methylhenicosanoyl-CoA Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of 14-Methylhenicosanoyl-CoA biosynthesis, a vital process in certain organisms for the production of very-long-chain anteiso-branched fatty acids. Understanding this pathway is crucial for advancements in microbiology, biochemistry, and the development of novel therapeutic agents targeting bacterial membrane composition.

Introduction to Anteiso-Branched Fatty Acids

Branched-chain fatty acids are key components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1] They are broadly classified into two main series: iso- and anteiso-branched fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate (third-to-last) carbon atom from the methyl end of the acyl chain. 14-Methylhenicosanoic acid, a 22-carbon very-long-chain fatty acid (VLCFA), is an example of an anteiso-branched fatty acid. Its activated form, this compound, serves as a precursor for incorporation into complex lipids.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the catabolism of an amino acid and proceeds through a series of elongation cycles. The pathway can be broadly divided into three key stages: Primer Formation , Fatty Acid Elongation , and Activation .

Stage 1: Primer Formation - The Genesis from Isoleucine

The biosynthesis of anteiso-branched fatty acids is initiated with a specific primer derived from the amino acid L-isoleucine.[2] This initial phase involves two critical enzymatic steps:

  • Transamination: L-isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: The α-keto-β-methylvalerate then undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA.[2] This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[3]

The 2-methylbutyryl-CoA molecule serves as the specific primer for the synthesis of all odd-numbered anteiso-fatty acids.

Stage 2: Fatty Acid Elongation - Building the 22-Carbon Chain

The elongation of the 2-methylbutyryl primer to the 22-carbon 14-methylhenicosanoyl chain is carried out by the fatty acid synthase (FAS) II system . This is a dissociated system, meaning the individual enzymes are not part of a large multi-enzyme complex, as seen in the FAS I system of mammals. The FAS II system catalyzes a repeating four-step cycle, with each cycle adding a two-carbon unit from malonyl-CoA.

The core reactions of each elongation cycle are:

  • Condensation: The cycle begins with the condensation of the acyl-ACP (initially 2-methylbutyryl-ACP) with malonyl-ACP. This reaction is catalyzed by a β-ketoacyl-ACP synthase (KAS) . In bacteria that produce branched-chain fatty acids, there can be multiple KAS enzymes, including FabH, which is crucial for the initial condensation with the branched-chain primer.[3]

  • Reduction: The resulting β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, a reaction catalyzed by a β-hydroxyacyl-ACP dehydratase (FabZ) .

  • Reduction: Finally, the double bond in the trans-2-enoyl-ACP is reduced by an enoyl-ACP reductase (FabI) , using NADH or NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting molecule.

This four-step cycle is repeated multiple times, with each turn adding two carbons to the growing acyl chain. To synthesize 14-methylhenicosanoyl-ACP (a C22 fatty acid) from the C5 primer (2-methylbutyryl-CoA), a total of eight and a half cycles of elongation are required.

A Note on Very-Long-Chain Elongation in Bacteria: The mechanism for elongating fatty acid chains to lengths such as C22 in bacteria is not as well-characterized as in eukaryotes, where specific elongase enzymes (ELOVL) are responsible for the synthesis of VLCFAs.[4][5] While the core FAS II machinery is capable of elongation, the specific factors or potential specialized elongases that enable the synthesis of such long anteiso-branched chains in bacteria remain an active area of research. Some studies have shown that heterologous expression of plant elongase systems in E. coli can lead to the production of VLCFAs, suggesting that the necessary precursors are available within the bacterial cell.[6][7]

Stage 3: Activation - The Final Step to this compound

Once the 14-methylhenicosanoyl-ACP is synthesized, the fatty acid must be released from the acyl carrier protein (ACP) and activated to its CoA thioester form to be utilized in downstream metabolic pathways, such as phospholipid synthesis. This final step is catalyzed by an acyl-CoA synthetase (ACS) or a similar acyl-ACP thioesterase followed by an ACS. These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form this compound and AMP.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is scarce in the literature, the following table summarizes general kinetic parameters for key enzyme families involved in the broader pathway of branched-chain fatty acid synthesis.

Enzyme/SystemOrganismSubstrate(s)KmVmax / kcatReference
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Bacillus subtilisα-keto-β-methylvalerate~0.04 mM-[3]
α-ketoisocaproate~0.07 mM-[3]
α-ketoisovalerate~0.13 mM-[3]
β-Ketoacyl-ACP Synthase III (FabH) Staphylococcus aureusAcetyl-CoA1.8 µM1.9 s-1
Isobutyryl-CoA1.1 µM2.5 s-1
Isovaleryl-CoA0.9 µM2.1 s-1
2-Methylbutyryl-CoA0.6 µM2.4 s-1
Fatty Acid Synthase (FAS) II System Escherichia coliAcetyl-CoA, Malonyl-CoA, NADPH-~150 nmol/min/mg

Note: The data presented are illustrative and may vary depending on the specific organism and experimental conditions. The Vmax for BCKDH was not explicitly stated in the provided reference.

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

Principle: The activity of the BCKDH complex can be measured by monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm. The reaction is initiated by the addition of a branched-chain α-keto acid substrate.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

  • Initiation: Start the reaction by adding the branched-chain α-keto acid substrate (e.g., α-keto-β-methylvalerate) to a final concentration of 1-5 mM.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculation: Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).

In Vitro Fatty Acid Synthase (FAS) II Activity Assay

Principle: The overall activity of the FAS II system can be determined by measuring the incorporation of a radiolabeled precursor, such as [14C]malonyl-CoA, into long-chain fatty acids.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 1 mM ATP

    • 0.5 mM MnCl2

    • 1 mM NADPH

    • 1 mM NADH

    • 0.1 mM 2-methylbutyryl-CoA (as primer)

    • 0.5 mM [14C]malonyl-CoA (specific activity ~50,000 dpm/nmol)

    • Acyl Carrier Protein (ACP)

    • Cell-free extract or purified FAS II enzymes

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Saponification: Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol) and heat at 70°C for 1 hour to saponify the fatty acids.

  • Extraction: Acidify the mixture with a strong acid (e.g., HCl) and extract the fatty acids with an organic solvent (e.g., petroleum ether or hexane).

  • Quantification: Evaporate the solvent, resuspend the fatty acid residue in a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Visualizing the Pathway and Workflow

Biosynthesis_of_14_Methylhenicosanoyl_CoA cluster_primer Primer Formation cluster_elongation Fatty Acid Elongation (FAS II System) cluster_activation Activation Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Transamination primer 2-Methylbutyryl-CoA alpha_keto->primer BCKDH Complex (Oxidative Decarboxylation) start_elong 2-Methylbutyryl-ACP primer->start_elong Acyl-CoA: ACP Transacylase elong_cycle Elongation Cycles (x8.5) start_elong->elong_cycle malonyl Malonyl-CoA malonyl->elong_cycle final_product 14-Methylhenicosanoyl-ACP elong_cycle->final_product final_product_free 14-Methylhenicosanoic Acid final_product->final_product_free Acyl-ACP Thioesterase final_coa This compound final_product_free->final_coa Acyl-CoA Synthetase (ATP, CoA)

Caption: Biosynthetic pathway of this compound.

FAS_II_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Quantification prep_mix Prepare reaction mixture: - Buffer, ATP, MnCl2, NADPH, NADH - 2-methylbutyryl-CoA (primer) - [14C]malonyl-CoA (labeled substrate) - Acyl Carrier Protein (ACP) - Cell-free extract / purified enzymes incubate Incubate at 37°C prep_mix->incubate terminate Terminate reaction and saponify (add KOH, heat at 70°C) incubate->terminate extract Acidify and extract fatty acids (add HCl, extract with hexane) terminate->extract quantify Evaporate solvent and measure radioactivity (Liquid Scintillation Counting) extract->quantify

Caption: Experimental workflow for in vitro FAS II activity assay.

Conclusion and Future Directions

The biosynthesis of this compound represents a specialized branch of fatty acid metabolism, crucial for the formation of very-long-chain anteiso-fatty acids in certain organisms. While the initial steps of primer formation from isoleucine and the general mechanism of elongation by the FAS II system are well-established, the specific enzymatic machinery responsible for the extensive elongation to a C22 chain in bacteria remains an area requiring further investigation. Future research should focus on identifying and characterizing the putative bacterial elongases or the specific conditions and regulatory factors that enable the standard FAS II system to produce such long acyl chains. A deeper understanding of this pathway will not only enhance our fundamental knowledge of bacterial physiology but also open new avenues for the development of targeted antimicrobial strategies.

References

literature review on branched-chain fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Branched-Chain Fatty Acyl-CoAs

Introduction

Branched-chain fatty acyl-CoAs (BCFA-CoAs) are pivotal intermediates in cellular metabolism, situated at the crossroads of nutrient breakdown and biosynthesis. Derived from branched-chain amino acids (BCAAs), these molecules are more than mere metabolic byproducts; they are active participants in signaling cascades, regulators of gene expression, and crucial components of cellular structures. BCFAs are saturated fatty acids characterized by one or more methyl branches along their carbon chain, most commonly at the penultimate (iso) or antepenultimate (anteiso) carbon.[1][2] While found in low concentrations in humans, primarily sourced from dairy products and ruminant meat[3][4], their dysregulation is implicated in a range of metabolic disorders, including peroxisomal biogenesis defects, obesity, and cancer.[2][4]

This guide provides a comprehensive technical overview of BCFA-CoAs, detailing their metabolic pathways, signaling functions, and roles in disease. It includes detailed experimental protocols for their analysis and summarizes key quantitative data for researchers, scientists, and professionals in drug development.

Metabolism of Branched-Chain Fatty Acyl-CoAs

The cellular pool of BCFA-CoAs is maintained through a balance of synthesis and degradation, with distinct pathways governing their formation and breakdown.

Synthesis Pathway

The synthesis of BCFA-CoAs is intrinsically linked to the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[5][6] This process primarily occurs in the mitochondria.

  • Transamination: The initial step involves the removal of the amino group from BCAAs by the enzyme branched-chain amino acid transaminase (BCAT) , producing the corresponding branched-chain α-keto acids (BCKAs).[5]

  • Oxidative Decarboxylation: The BCKAs are then irreversibly converted into their respective acyl-CoA thioesters by the branched-chain α-keto acid dehydrogenase (BKD) complex .[5][7] This is a critical rate-limiting step.[6]

    • Isoleucine yields 2-methylbutyryl-CoA.

    • Leucine yields isovaleryl-CoA.

    • Valine yields isobutyryl-CoA.

  • Elongation: These short branched-chain acyl-CoAs act as primers for the fatty acid synthase (FASII) system, which elongates the chain to produce long-chain BCFAs.[5][8]

BCFA_Synthesis cluster_BCAAs Branched-Chain Amino Acids (BCAAs) cluster_BCKAs Branched-Chain α-Keto Acids cluster_BCCoAs Branched-Chain Acyl-CoAs (Primers) Isoleucine Isoleucine KMV 2-Keto-methylvalerate Isoleucine->KMV BCAT Branched-Chain Amino Acid Transaminase (BCAT) Leucine Leucine KIC 2-Ketoisocaproate Leucine->KIC Valine Valine KIV 2-Ketoisovalerate Valine->KIV MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA BKD Branched-Chain α-Keto Acid Dehydrogenase (BKD) Complex IV_CoA Isovaleryl-CoA KIC->IV_CoA IB_CoA Isobutyryl-CoA KIV->IB_CoA FASII Fatty Acid Synthase II (Elongation) MB_CoA->FASII IV_CoA->FASII IB_CoA->FASII BCFA Branched-Chain Fatty Acids (BCFAs) FASII->BCFA

Caption: Synthesis pathway of Branched-Chain Fatty Acyl-CoAs from BCAAs.
Degradation Pathway

BCFAs, particularly those with complex branching like phytanic acid (derived from dietary chlorophyll), are degraded in the peroxisomes.[9][10] Unlike straight-chain fatty acids, they may require an initial alpha-oxidation step if a methyl group is present on the β-carbon, which would otherwise block standard β-oxidation.

  • Alpha-Oxidation: Phytanic acid is first converted to its CoA thioester, phytanoyl-CoA. It then undergoes α-oxidation to produce pristanoyl-CoA, removing one carbon and shifting the methyl group from the β- to the α-position.[9][10]

  • Peroxisomal Beta-Oxidation: Pristanoyl-CoA and other BCFA-CoAs can then be broken down via the peroxisomal β-oxidation pathway. This involves a distinct set of enzymes compared to mitochondrial β-oxidation, including branched-chain acyl-CoA oxidase and D-bifunctional protein.[9] This cycle repeats, shortening the acyl chain by two carbons (acetyl-CoA) or three carbons (propionyl-CoA) with each turn.

BCFA_Degradation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Pristanoyl_CoA Pristanoyl-CoA Phytanoyl_CoA->Pristanoyl_CoA α-Oxidation Beta_Ox Peroxisomal β-Oxidation Cycle Pristanoyl_CoA->Beta_Ox Beta_Ox->Beta_Ox Chain Shortening End_Products Acetyl-CoA + Propionyl-CoA Beta_Ox->End_Products PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA BCFA-CoA PPARa PPARα BCFA_CoA->PPARa Binds & Activates BCFA_CoA->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds DNA Gene Promoter Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->Target_Genes Upregulates Response Increased Fatty Acid Oxidation Target_Genes->Response LCMS_Workflow Sample 1. Tissue/Cell Sample (Add Isotope Standard) Quench 2. Metabolic Quenching (Liquid N2 / Cold Solvent) Sample->Quench Extract 3. Homogenization & Solvent Extraction Quench->Extract Purify 4. Solid-Phase Extraction (Purification) Extract->Purify LC 5. HPLC Separation (Reversed-Phase C18) Purify->LC MS 6. Tandem MS Detection (MRM Mode) LC->MS Data 7. Data Analysis (Quantification vs. Standard) MS->Data Isotope_Tracing_Workflow Tracer 1. Administer 13C-Labeled Precursor (e.g., 13C-Leucine) Sampling 2. Time-Course Sample Collection Tracer->Sampling Extraction 3. Acyl-CoA Extraction Sampling->Extraction Analysis 4. High-Resolution LC-MS Analysis Extraction->Analysis Results 5. Determine Mass Isotopologue Distribution (MID) Analysis->Results Flux 6. Calculate Metabolic Flux Results->Flux

References

Methodological & Application

Application Notes and Protocols: Synthesis of 14-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylhenicosanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A thioester. Such molecules are crucial intermediates in a variety of metabolic pathways and are of significant interest to researchers studying lipid metabolism, cellular signaling, and the development of therapeutic agents targeting these processes. The branched-chain nature of this particular fatty acyl-CoA may confer specific biological activities or metabolic fates. This document provides a detailed protocol for the chemical synthesis of this compound, designed for researchers in biochemistry, drug discovery, and metabolic engineering. The protocol is based on established methods for the synthesis of long-chain acyl-CoAs.

Overview of the Synthesis

The synthesis of this compound is achieved through a two-step chemical process. The first step involves the activation of the free fatty acid, 14-methylhenicosanoic acid, to a more reactive intermediate. A common and effective method for this activation is the formation of a mixed anhydride (B1165640) using ethyl chloroformate. In the second step, the activated fatty acid is reacted with the free thiol of Coenzyme A to form the desired thioester product, this compound. Purification of the final product is typically achieved using solid-phase extraction.

Materials and Reagents

Reagent/MaterialGradeSupplier
14-Methylhenicosanoic acid≥98%(User-defined)
Coenzyme A, trilithium salt hydrate (B1144303)≥95%(User-defined)
Ethyl chloroformate≥97%(User-defined)
Triethylamine (B128534) (TEA)≥99.5%(User-defined)
Tetrahydrofuran (B95107) (THF), anhydrous≥99.9%(User-defined)
Sodium bicarbonate (NaHCO₃)ACS grade(User-defined)
Hydrochloric acid (HCl)ACS grade(User-defined)
Solid-phase extraction (SPE) cartridgesC18, (User-defined)(User-defined)
Acetonitrile (B52724) (ACN)HPLC grade(User-defined)
WaterHPLC grade(User-defined)
Trifluoroacetic acid (TFA)HPLC grade(User-defined)

Experimental Protocol

Step 1: Activation of 14-Methylhenicosanoic Acid (Mixed Anhydride Formation)
  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 14-methylhenicosanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF). The concentration should be approximately 10-20 mg/mL.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA) (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

Step 2: Thioesterification with Coenzyme A
  • In a separate flask, dissolve Coenzyme A trilithium salt hydrate (1.2 equivalents) in a cold aqueous solution of sodium bicarbonate (e.g., 0.5 M).

  • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture from Step 1 with vigorous stirring. The reaction should be kept at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Quenching and Purification
  • After the reaction is complete, acidify the mixture to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl) to protonate any unreacted carboxylates.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the crude this compound using solid-phase extraction (SPE) with a C18 cartridge.

    • Conditioning: Wash the C18 cartridge with acetonitrile, followed by HPLC-grade water.

    • Loading: Load the acidified and concentrated reaction mixture onto the cartridge.

    • Washing: Wash the cartridge with a low percentage of acetonitrile in water (e.g., 10-20%) containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to remove unreacted Coenzyme A and other polar impurities.

    • Elution: Elute the this compound with a higher concentration of acetonitrile in water (e.g., 70-90%) containing 0.1% TFA.

  • Collect the fractions containing the product and confirm its presence by HPLC or mass spectrometry.

  • Lyophilize the purified fractions to obtain this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, if sufficient material is available.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Thioesterification cluster_step3 Step 3: Purification cluster_step4 Step 4: Characterization FattyAcid 14-Methylhenicosanoic Acid MixedAnhydride Mixed Anhydride Intermediate FattyAcid->MixedAnhydride Ethyl Chloroformate, TEA, THF, 0°C Product This compound MixedAnhydride->Product CoA Coenzyme A CoA->Product CrudeProduct Crude Product Product->CrudeProduct Quench & Concentrate PurifiedProduct Purified Product CrudeProduct->PurifiedProduct C18 SPE Analysis HPLC, MS, NMR PurifiedProduct->Analysis

Caption: Workflow for the chemical synthesis of this compound.

Biological Context and Signaling

Long-chain acyl-CoAs are not just metabolic intermediates but also act as signaling molecules and regulators of cellular processes. While the specific roles of this compound are not extensively characterized, branched-chain fatty acids and their CoA esters are known to be incorporated into cell membranes, influencing fluidity and function. They can also serve as precursors for the synthesis of complex lipids with unique properties. Furthermore, very-long-chain acyl-CoAs are ligands for various nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism. The study of synthetic this compound can aid in elucidating its specific biological functions.

Signaling_Pathway cluster_synthesis Metabolic Precursors cluster_activation Activation cluster_fates Potential Biological Fates BCFA Branched-Chain Amino Acids FattyAcid 14-Methylhenicosanoic Acid BCFA->FattyAcid Fatty Acid Synthesis AcylCoA This compound FattyAcid->AcylCoA Acyl-CoA Synthetase Membrane Membrane Incorporation AcylCoA->Membrane Signaling Nuclear Receptor Activation (e.g., PPARs) AcylCoA->Signaling Metabolism Lipid Metabolism AcylCoA->Metabolism GeneExpression Metabolic Gene Expression Signaling->GeneExpression Regulation of Gene Expression

Caption: Potential biological roles of this compound.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound, a valuable tool for researchers investigating lipid metabolism and related cellular processes. The detailed methodology and accompanying diagrams are intended to facilitate the successful preparation and application of this important molecule in a laboratory setting. Careful execution of the protocol and thorough characterization of the final product are essential for obtaining reliable experimental results.

Application Note: Quantitative Analysis of 14-Methylhenicosanoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantification of 14-Methylhenicosanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Long-chain acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in fatty acid metabolism. The methodology presented here is adapted from established protocols for other long-chain acyl-CoAs and provides a framework for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in biological matrices.[1][2][3][4][5][6] This approach is intended for researchers, scientists, and drug development professionals investigating metabolic pathways involving this specific acyl-CoA.

Introduction

Long-chain acyl-CoAs are activated forms of fatty acids and play a central role in lipid biosynthesis and beta-oxidation.[1][2][3][4][6] Accurate quantification of specific acyl-CoA species, such as this compound, is essential for understanding their physiological and pathological roles. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of these molecules due to its high sensitivity and specificity.[7][8][9] This document provides a detailed protocol for the extraction and quantification of this compound, leveraging established LC-MS/MS methods for similar analytes.[1][2][3][4][6]

Experimental Protocol

Sample Preparation (Tissue)

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[2][3][4]

Materials:

  • Frozen tissue sample (~40 mg)

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9 (ice-cold)

  • Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v) (ice-cold)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, 20 ng)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Nitrogen evaporator

  • Methanol:Water (1:1, v/v)

Procedure:

  • To approximately 40 mg of frozen tissue, add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of ice-cold ACN:IPA:MeOH (3:1:1) containing the internal standard.[2]

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Collect the supernatant.

  • Re-extract the pellet with an additional volume of the ACN:IPA:MeOH mixture.

  • Centrifuge again under the same conditions.

  • Combine the supernatants and dry under a stream of nitrogen.[2]

  • Reconstitute the dry extract in 50 µL of methanol:water (1:1, v/v).[2]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.[2]

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column C18 or C8 reverse-phase, e.g., 2.1 x 150 mm, 1.7 µm particle size
Mobile Phase A 15 mM Ammonium Hydroxide (NH₄OH) in Water[2]
Mobile Phase B 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Gradient 20% B to 45% B in 2.8 min, to 25% B in 0.2 min, to 65% B in 1 min, then return to 20% B in 0.5 min[2]
Column Temperature 25°C (may require optimization)[10]

| Injection Volume | 5-10 µL |

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer.

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[2][6]
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

| Collision Energy | Optimization required (typically 30-45 eV for acyl-CoAs)[3][4] |

Quantitative Data

The following table summarizes the theoretical mass-to-charge ratios (m/z) for this compound. Experimental values for retention time (RT), limit of detection (LOD), and limit of quantification (LOQ) would need to be determined empirically.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Fragmentation
This compound 1118.7611.7[M+H - 507]⁺
428.1Adenosine Phosphate Fragment
410.1[Adenosine Phosphate - H₂O]⁺
Heptadecanoyl-CoA (IS) 1034.6527.6[M+H - 507]⁺

Note: The fragmentation of acyl-CoAs in positive ion mode commonly involves a neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][6][10] The precursor ion for this compound was calculated based on its chemical formula (C₄₄H₈₀N₇O₁₇P₃S). The product ions are based on characteristic fragmentation patterns observed for other long-chain acyl-CoAs.[11]

Experimental Workflow

experimental_workflow sample Tissue Sample (~40mg) extraction Homogenization & Extraction with IS sample->extraction centrifuge1 Centrifugation (16,000 x g, 10 min, 4°C) extraction->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 reextraction Re-extract Pellet centrifuge1->reextraction Pellet supernatant2 Combine Supernatants supernatant1->supernatant2 centrifuge2 Centrifugation (16,000 x g, 10 min, 4°C) reextraction->centrifuge2 centrifuge2->supernatant2 dry Dry Down (Nitrogen Stream) supernatant2->dry reconstitute Reconstitute in Methanol:Water (1:1) dry->reconstitute centrifuge3 Final Centrifugation (14,000 x g, 10 min, 4°C) reconstitute->centrifuge3 analysis LC-MS/MS Analysis centrifuge3->analysis Supernatant

Caption: Workflow for the extraction of this compound.

Signaling Pathway and Logical Relationships

logical_relationship lc Liquid Chromatography (Reverse Phase) separation Separation of This compound lc->separation ms Mass Spectrometry (ESI+) separation->ms precursor Precursor Ion Selection (m/z 1118.7) ms->precursor fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product Product Ion Detection (e.g., m/z 611.7) fragmentation->product quantification Quantification product->quantification

Caption: LC-MS/MS analysis logic for this compound.

Conclusion

The described LC-MS/MS method provides a comprehensive framework for the reliable quantification of this compound in biological samples. The protocol for sample preparation, along with the specified chromatographic and mass spectrometric conditions, offers a solid starting point for researchers. Method validation, including the determination of linearity, accuracy, precision, and recovery, is recommended to ensure data quality for specific applications.

References

Application Notes and Protocols for 14-Methylhenicosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylhenicosanoyl-CoA is a C22 methyl-branched, long-chain fatty acyl-coenzyme A. While specific literature on this molecule is sparse, its structural similarity to other very-long-chain and branched-chain fatty acyl-CoAs suggests its involvement in various aspects of lipid metabolism. Branched-chain fatty acids (BCFAs) and their CoA esters are known to be substrates for several enzymes and can act as signaling molecules, for instance, as potent ligands for nuclear receptors like PPARα.[1] These application notes provide detailed protocols for utilizing this compound in relevant enzyme assays, based on established methods for structurally similar molecules.

Biochemical and Physiological Context

Very-long-chain fatty acids (VLCFAs) and BCFAs are metabolized through pathways involving acyl-CoA synthetases, acyl-CoA oxidases, and dehydrogenases. Human long-chain acyl-CoA dehydrogenase (LCAD), for example, possesses a substrate-binding cavity that accommodates bulky, branched-chain substrates.[2] The CoA thioesters of VLCFAs and BCFAs are recognized as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.[1] This suggests that this compound could play a role in activating PPARα and modulating the expression of genes involved in fatty acid oxidation.

The metabolism of other methyl-branched fatty acids, such as 14-methylhexadecanoic acid, has been observed in mammals, indicating the existence of enzymatic machinery capable of handling these structures.[3] It is plausible that this compound is a substrate for long-chain acyl-CoA synthetases (ACSL) and peroxisomal acyl-CoA oxidases (ACOX). Different isoforms of these enzymes exhibit varying specificities for fatty acid chain length and branching.[4][5][6]

A proposed metabolic pathway for this compound involves its initial activation from the corresponding free fatty acid by an ACSL, followed by degradation via β-oxidation.

cluster_activation Cytosolic Activation cluster_peroxisome Peroxisomal β-Oxidation FFA 14-Methylhenicosanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FFA->ACSL ATP, CoA AMP, PPi Acyl_CoA This compound ACSL->Acyl_CoA ACOX Acyl-CoA Oxidase (ACOX) Acyl_CoA->ACOX FAD FADH2 PPARa_Activation PPARα Activation & Gene Regulation Acyl_CoA->PPARa_Activation Nuclear Signaling Enoyl_CoA 2-trans-Enoyl-CoA Derivative ACOX->Enoyl_CoA Beta_Oxidation_Cycle Further β-Oxidation Cycles Enoyl_CoA->Beta_Oxidation_Cycle Acetyl-CoA Propionyl-CoA

Proposed metabolic pathway for this compound.

Data Presentation

The following tables summarize representative kinetic parameters for enzymes acting on long-chain and branched-chain fatty acyl-CoA substrates. These values can serve as a reference for designing experiments with this compound.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Branched-Chain Substrates

SubstrateEnzymeKm (µM)kcat (s-1)Reference
Acetyl-CoAmFAS10.1 ± 1.11.9 ± 0.05[7]
Methylmalonyl-CoAmFAS2.5 ± 0.50.011 ± 0.0003[7]

This data illustrates that enzymes can have significantly different kinetic parameters for straight-chain versus branched-chain substrates.

Table 2: Substrate Specificity of Acyl-CoA Oxidase (ACOX) Isozymes from Candida aaseri

IsozymePreferred Substrate Chain LengthReference
CaACOX2Short to Medium (C6-C12)[6]
CaACOX4Broad (C6-C16)[6]
CaACOX5Long (>C12)[6]

This table highlights the diverse substrate specificities among ACOX isozymes, suggesting that specific isoforms may be required for the metabolism of very-long-chain fatty acids like this compound.

Experimental Protocols

The following are detailed protocols for enzyme assays that can be adapted for use with this compound.

Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to measure the activity of ACS enzymes that activate 14-Methylhenicosanoic acid to its CoA derivative.

Principle:

The assay measures the production of acyl-CoA. The newly formed this compound is metabolized by a series of enzymes, leading to the generation of an intermediate that reacts with a fluorescent probe.

Start Prepare Reagents (Assay Buffer, Substrate, Enzyme Mix, Probe) Mix Combine Sample/Standard, Substrate (14-Methylhenicosanoic Acid), ATP, and CoA Start->Mix Incubate_1 Incubate to allow Acyl-CoA formation Mix->Incubate_1 Add_Detection_Reagents Add Enzyme Mix, Developer, and Probe Incubate_1->Add_Detection_Reagents Incubate_2 Incubate to develop fluorescent signal Add_Detection_Reagents->Incubate_2 Measure Measure Fluorescence (Ex/Em = 535/587 nm) Incubate_2->Measure

Workflow for the Acyl-CoA Synthetase (ACS) activity assay.

Materials:

  • 14-Methylhenicosanoic acid

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Acyl-CoA Synthetase (purified or in cell/tissue lysate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Enzyme Mix (containing acyl-CoA oxidase)

  • Developer Mix

  • Fluorescent Probe (e.g., OxiRed™)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of 14-Methylhenicosanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO). Prepare working solutions of CoA and ATP in assay buffer.

  • Standard Curve: Prepare a standard curve using a known concentration of a stable acyl-CoA, such as palmitoyl-CoA, to relate fluorescence to the amount of product formed.

  • Sample Preparation: Homogenize tissues or lyse cells in cold assay buffer. Centrifuge to remove debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample (containing ACS) or purified ACS enzyme

    • 14-Methylhenicosanoic acid

    • CoA

    • ATP

    • Assay Buffer to a final volume of 50 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Add 50 µL of the detection mix (containing Enzyme Mix, Developer Mix, and Fluorescent Probe) to each well.

  • Final Incubation: Incubate at 37°C for 15-30 minutes, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Calculation: Calculate the ACS activity from the standard curve, after subtracting the background fluorescence from wells without the substrate.

Protocol 2: Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring ACOX activity and can be used to determine if this compound is a substrate for this class of enzymes.

Principle:

ACOX catalyzes the oxidation of an acyl-CoA, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

Substrate This compound ACOX Acyl-CoA Oxidase (ACOX) Substrate->ACOX H2O2 H₂O₂ ACOX->H2O2 FAD FADH₂ HRP Horseradish Peroxidase (HRP) H2O2->HRP Oxidized_Chromogen Oxidized Product (Colored) HRP->Oxidized_Chromogen Chromogen Chromogenic Substrate (e.g., ABTS) Chromogen->HRP

Principle of the coupled Acyl-CoA Oxidase (ACOX) assay.

Materials:

  • This compound

  • Acyl-CoA Oxidase (purified or from peroxisomal fractions)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., ABTS or 4-aminoantipyrine/phenol)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in assay buffer. Prepare working solutions of HRP and the chromogenic substrate.

  • Standard Curve: Prepare a standard curve using known concentrations of H₂O₂ to relate absorbance to the amount of H₂O₂ produced.

  • Reaction Mix: Prepare a reaction mix containing assay buffer, HRP, and the chromogenic substrate.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Reaction Mix

    • Sample (containing ACOX) or purified ACOX enzyme

  • Initiate Reaction: Add this compound to each well to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS) in a kinetic mode for 10-30 minutes.

  • Calculation: Determine the rate of change in absorbance (ΔAbs/min). Use the H₂O₂ standard curve to convert this rate to the rate of H₂O₂ production, which corresponds to the ACOX activity.

Conclusion

References

Application Notes and Protocols for the Study of 14-Methylhenicosanoyl-CoA as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Acyl-CoAs in Cellular Metabolism

Coenzyme A (CoA) and its thioesters, known as acyl-CoAs, are central molecules in metabolism, participating in numerous anabolic and catabolic pathways.[1][2] Acetyl-CoA, the two-carbon acyl-CoA, is a key player in the citric acid cycle and the building block for the biosynthesis of fatty acids, steroids, and ketone bodies.[2][3] Longer-chain acyl-CoAs are intermediates in fatty acid beta-oxidation and synthesis and are involved in the synthesis of complex lipids.[1] The diverse roles of acyl-CoAs underscore the importance of understanding how specific acyl-CoA species are metabolized and regulated.

Branched-chain fatty acids are also important biological molecules, and their metabolism, while less common than that of straight-chain fatty acids, is crucial for certain biological processes. The study of novel or less common acyl-CoAs, such as 14-methylhenicosanoyl-CoA, can reveal new metabolic pathways or enzymatic activities with potential therapeutic relevance.

Hypothetical Enzymatic Reactions Involving this compound

Based on known fatty acid metabolic pathways, this compound could potentially serve as a substrate for several classes of enzymes. The methyl branch at position 14 may influence substrate specificity and reaction kinetics.

Potential Enzymatic Conversions:

  • Acyl-CoA Dehydrogenase: Introduction of a double bond in the acyl chain.

  • Enoyl-CoA Hydratase: Addition of water across a double bond.

  • Hydroxyacyl-CoA Dehydrogenase: Oxidation of a hydroxyl group.

  • Thiolase: Cleavage of the acyl-CoA chain.

  • Acyl-CoA Carboxylase: Carboxylation of the acyl chain.

  • Acyl-CoA Synthetase: Ligation of a fatty acid to Coenzyme A.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical kinetic data for a putative enzyme, "Branched-Chain Acyl-CoA Oxidase," that utilizes this compound as a substrate. This data would be generated through in vitro enzyme assays.

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compoundBranched-Chain Acyl-CoA Oxidase155.210.46.93 x 105
Henicosanoyl-CoA (unbranched)Branched-Chain Acyl-CoA Oxidase502.14.28.40 x 104

Interpretation of Data:

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km for this compound suggests a higher affinity of the enzyme for this branched-chain substrate compared to its unbranched counterpart.

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. The higher Vmax with this compound indicates that the enzyme can turn over this substrate more rapidly.

  • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per second.

  • kcat/Km (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate into a product. The higher value for this compound indicates it is a more efficient substrate for this hypothetical enzyme.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol is adapted from general methods for synthesizing acyl-CoA thioesters.[4]

Materials:

  • 14-Methylhenicosanoic acid

  • Coenzyme A (CoA-SH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Argon or Nitrogen gas

  • HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 14-methylhenicosanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS-ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Thioester Formation:

    • Dissolve Coenzyme A (1.2 equivalents) in cold sodium bicarbonate buffer.

    • Slowly add the filtered THF solution containing the activated 14-methylhenicosanoic acid-NHS ester to the CoA solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting this compound by reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: In Vitro Enzyme Assay for an Acyl-CoA Dehydrogenase

This protocol describes a general method to measure the activity of an acyl-CoA dehydrogenase using an artificial electron acceptor.

Materials:

  • Purified recombinant or isolated enzyme (e.g., a putative branched-chain acyl-CoA dehydrogenase)

  • This compound (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Phenazine methosulfate (PMS) or other electron carriers

  • 2,6-Dichlorophenolindophenol (DCPIP) or other artificial electron acceptor

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, DCPIP, and the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known concentration of this compound to the cuvette.

  • Measurement:

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

    • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • Kinetic Analysis:

    • Repeat the assay with varying concentrations of this compound to determine the Km and Vmax of the enzyme for this substrate.

    • Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction of DCPIP.

Visualizations

Hypothetical Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for the degradation of this compound, highlighting its entry into a modified beta-oxidation cycle.

Metabolic Pathway of this compound cluster_0 Cytosol cluster_1 Mitochondrion 14-Methylhenicosanoic_Acid 14-Methylhenicosanoic_Acid This compound This compound 14-Methylhenicosanoic_Acid->this compound Acyl-CoA Synthetase AMP_PPi AMP_PPi Mitochondrial_this compound This compound This compound->Mitochondrial_this compound Carnitine Shuttle CoA CoA CoA->this compound ATP ATP ATP->this compound Beta_Oxidation_Cycle Beta_Oxidation_Cycle Propionyl-CoA Propionyl-CoA Beta_Oxidation_Cycle->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Mitochondrial_this compound->Beta_Oxidation_Cycle Branched-Chain Acyl-CoA Oxidase

Caption: Hypothetical metabolic fate of this compound.

Experimental Workflow

This diagram outlines a typical workflow for identifying and characterizing enzymes that metabolize this compound.

Experimental Workflow Start Start: Synthesize This compound Cell_Lysate_Screen Screen Cell or Tissue Lysates Start->Cell_Lysate_Screen Identify_Hits Identify Positive Hits (Enzymatic Activity) Cell_Lysate_Screen->Identify_Hits Protein_Purification Protein Purification (Chromatography) Identify_Hits->Protein_Purification Enzyme_Identification Enzyme Identification (Mass Spectrometry) Protein_Purification->Enzyme_Identification Kinetic_Characterization Kinetic Characterization (Enzyme Assays) Enzyme_Identification->Kinetic_Characterization Pathway_Elucidation Metabolic Pathway Elucidation Kinetic_Characterization->Pathway_Elucidation End End: Characterized Pathway Pathway_Elucidation->End

Caption: Workflow for enzyme discovery and characterization.

References

Application Notes and Protocols: 14-Methylhenicosanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for 14-Methylhenicosanoyl-CoA are not available in the current scientific literature. The following application notes and protocols are hypothetical and constructed based on the known metabolism of structurally similar molecules, specifically branched-chain and very-long-chain fatty acids (VLCFAs). These guidelines are intended to serve as a foundational framework for researchers initiating studies on novel, long-chain methylated fatty acyl-CoAs.

Introduction

This compound is a C22:0 acyl-CoA with a methyl group at the 14th carbon. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), it is hypothesized to be a substrate for peroxisomal metabolism and a potential signaling molecule in metabolic regulation. Its branched structure suggests that its breakdown may involve pathways distinct from those for straight-chain fatty acids. This document outlines potential applications and experimental approaches for investigating the metabolic fate and function of this compound.

Hypothesized Metabolic Significance

Based on the metabolism of other branched-chain fatty acids, this compound is likely metabolized in the peroxisome. The methyl group's position will determine the exact metabolic route. Since the methyl group is not at the beta-carbon, initial degradation may proceed via beta-oxidation until the methyl group sterically hinders the enzymatic reactions, at which point alpha-oxidation may be required.

Potential roles of this compound in metabolic research include:

  • Substrate for Peroxisomal Oxidation: Investigating its role as a substrate for peroxisomal α- and/or β-oxidation pathways.

  • PPARα Agonist: Exploring its potential as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1]

  • Marker for Metabolic Disorders: Its accumulation could be a biomarker for genetic disorders associated with defects in peroxisomal fatty acid oxidation.

Application Note 1: Investigating this compound as a Substrate for Peroxisomal β-Oxidation

This application note describes a method to determine if this compound is a substrate for peroxisomal β-oxidation by monitoring its chain shortening in isolated peroxisomes or cell lysates.

Experimental Protocol: In Vitro Peroxisomal β-Oxidation Assay

1. Materials:

  • This compound (synthesized or custom-ordered)

  • Isolated liver peroxisomes (from rat or mouse) or cell lysates (e.g., from HepG2 cells)

  • Reaction Buffer: 50 mM MOPS-KOH (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.2 mM NAD+, 0.05 mM FAD, 0.2 mM Coenzyme A, 2 mM ATP.

  • Internal Standard (e.g., C17:0-CoA)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • LC-MS/MS system

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µg of peroxisomal protein or cell lysate with the reaction buffer to a final volume of 100 µL.

  • Initiation: Start the reaction by adding this compound to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching and Extraction: Stop the reaction by adding 400 µL of ice-cold extraction solvent containing the internal standard to each aliquot. Vortex vigorously and incubate on ice for 20 minutes.

  • Sample Preparation: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) and analyze by LC-MS/MS to quantify the remaining this compound and detect shorter-chain acyl-CoA products.

3. Data Analysis:

  • Plot the concentration of this compound against time to determine the rate of its degradation.

  • Identify and quantify the chain-shortened acyl-CoA products to elucidate the degradation pathway.

Hypothetical Quantitative Data
Time (minutes)This compound (µM)C20-methyl-acyl-CoA (µM)C18-methyl-acyl-CoA (µM)
010.00.00.0
57.81.10.1
154.52.80.5
302.14.21.2
600.85.12.0

Workflow Diagram

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Peroxisomes Isolated Peroxisomes/Lysate Incubation Incubate at 37°C (Time course sampling) Peroxisomes->Incubation Buffer Reaction Buffer Buffer->Incubation Substrate This compound Substrate->Incubation Quench Quench & Extract Acyl-CoAs Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Interpretation LCMS->Data

In Vitro Peroxisomal Oxidation Workflow.

Application Note 2: Assessing this compound as a PPARα Agonist

This application note details a reporter gene assay to evaluate the ability of this compound to activate PPARα.

Experimental Protocol: PPARα Reporter Assay

1. Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • PPARα expression vector

  • PPAR-responsive element (PPRE)-luciferase reporter vector

  • Transfection reagent

  • This compound

  • Positive control (e.g., GW7647)

  • Dual-luciferase reporter assay system

2. Procedure:

  • Cell Culture and Transfection: Culture HepG2 cells in appropriate media. Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM), a positive control, or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold change in luciferase activity relative to the vehicle control.

  • Plot the fold change against the concentration of this compound to determine the dose-response relationship and EC50 value.

Hypothetical Quantitative Data
CompoundConcentration (µM)Fold Activation (vs. Vehicle)
Vehicle (DMSO)-1.0
GW7647 (Positive Control)115.2
This compound0.11.2
This compound12.5
This compound105.8
This compound509.3
Signaling Pathway Diagramdot

G Ligand Ligand PPARa PPARa Ligand->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Gene PPRE->Gene Transcription Transcription Gene->Transcription

References

Application Note and Protocol: Extraction of 14-Methylhenicosanoyl-CoA from Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylhenicosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a role in various cellular processes. The accurate quantification of cellular levels of this compound and other acyl-CoAs is crucial for understanding metabolic regulation in both normal physiological and disease states, such as metabolic disorders and cancer. However, the low abundance and inherent instability of these molecules present significant analytical challenges.

This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesized protocol based on established methodologies for the extraction of long-chain and very-long-chain acyl-CoAs, designed to ensure high recovery and sample stability.[1][2][3]

Data Presentation

The recovery rates of acyl-CoA extraction protocols can vary depending on the specific acyl-CoA, cell type, and analytical method. The following table summarizes representative quantitative data for the extraction of various long-chain acyl-CoAs from different biological matrices. While specific data for this compound is not available, these values provide an estimate of the expected efficiency of the described protocol.

Acyl-CoA SpeciesTissue/Cell TypeExtraction MethodRecovery Rate (%)Reference
Acetyl-CoARat LiverAcetonitrile/2-propanol extraction followed by solid-phase extraction93-104%[4]
Malonyl-CoARat LiverAcetonitrile/2-propanol extraction followed by solid-phase extraction93-104%[4]
Octanoyl-CoARat LiverAcetonitrile/2-propanol extraction followed by solid-phase extraction93-104%[4]
Oleoyl-CoARat LiverAcetonitrile/2-propanol extraction followed by solid-phase extraction93-104%[4]
Palmitoyl-CoARat LiverAcetonitrile/2-propanol extraction followed by solid-phase extraction93-104%[4]
Arachidonyl-CoARat LiverAcetonitrile/2-propanol extraction followed by solid-phase extraction93-104%[4]
Long-chain acyl-CoAsRat Heart, Kidney, MuscleKH2PO4 buffer homogenization, 2-propanol/acetonitrile extraction, and solid-phase extraction70-80%[2]
Long-chain fatty acyl-CoAsLiver, Brain, Muscle, Adipose TissueOrganic solvent extraction60-140%[4]

Experimental Protocol

This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from adherent or suspension cell cultures.

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • 2-Propanol (LC-MS grade)

  • Glacial acetic acid

  • Internal standards (e.g., odd-chain-length fatty acyl-CoAs)

  • 1.5 mL or 2 mL microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Solid-phase extraction (SPE) columns (e.g., oligonucleotide purification column or C18)

Procedure

1. Cell Harvesting and Washing:

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to the plate.

    • Use a cell scraper to scrape the cells in the cold methanol.[3]

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[3]

    • Resuspend the final cell pellet in cold methanol.

2. Cell Lysis and Protein Precipitation:

  • Transfer the cell suspension (from adherent or suspension cells) to a pre-chilled microcentrifuge tube.

  • Add an appropriate amount of internal standard.

  • Vortex the samples vigorously for 1 minute.

  • Incubate on ice for 5 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[5]

3. Solvent Extraction:

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[3]

  • To the protein pellet, add 500 µL of a 3:1 (v/v) acetonitrile/2-propanol mixture.[4]

  • Vortex vigorously and centrifuge again at 15,000 x g for 10 minutes at 4°C.

  • Combine this second supernatant with the first one.

4. Solid-Phase Extraction (SPE) - Optional but Recommended for Purification:

  • Acidify the combined supernatant with glacial acetic acid.[4]

  • Condition an SPE column (e.g., oligonucleotide purification column) according to the manufacturer's instructions.[2]

  • Load the acidified extract onto the column.

  • Wash the column with a suitable buffer to remove unbound contaminants.

  • Elute the acyl-CoAs with an appropriate solvent, such as 2-propanol.[2]

5. Sample Concentration and Reconstitution:

  • Dry the acyl-CoA extract (either from step 3 or 4) using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[3]

Visualizations

Experimental Workflow

experimental_workflow start Start: Cell Culture (Adherent or Suspension) harvest Cell Harvesting & Washing (Ice-cold PBS) start->harvest lysis Cell Lysis & Protein Precipitation (Cold Methanol & Vortexing) harvest->lysis extraction Solvent Extraction (Acetonitrile/2-Propanol) lysis->extraction spe Solid-Phase Extraction (SPE) (Optional Purification) extraction->spe Proceed to SPE concentrate Sample Concentration (Vacuum or Nitrogen Evaporation) extraction->concentrate Skip SPE spe->concentrate reconstitute Sample Reconstitution (LC-MS Compatible Solvent) concentrate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of this compound.

Synthesis Pathway of Very-Long-Chain Fatty Acyl-CoAs

While a specific signaling pathway for this compound is not well-defined, its synthesis follows the general pathway for the elongation of very-long-chain fatty acids.

vlcfa_synthesis cluster_elongation_cycle Fatty Acid Elongation Cycle condensation Condensation (ELOVL) reduction1 Reduction (KAR) condensation->reduction1 dehydration Dehydration (HACD) reduction1->dehydration reduction2 Reduction (TER) dehydration->reduction2 vlcfa_coa Very-Long-Chain Acyl-CoA (e.g., this compound) reduction2->vlcfa_coa Elongated by 2 Carbons long_chain_facoa Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) long_chain_facoa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation vlcfa_coa->condensation Further Elongation

Caption: Synthesis pathway of very-long-chain fatty acyl-CoAs.

References

Application Note: "The Italian Job" (2003) - Heist and Revenge Synopsis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"The Italian Job" is a 2003 American action heist film directed by F. Gary Gray.[1][2] It is a remake of the 1969 British film of the same name.[2][3] The film features an ensemble cast including Mark Wahlberg, Charlize Theron, Edward Norton, Jason Statham, Seth Green, Mos Def, and Donald Sutherland.[2] The plot centers on a team of thieves who seek revenge on a former associate who double-crossed them.[4]

Core Synopsis: A Tale of Betrayal and Retribution

A team of elite thieves, led by the seasoned John Bridger (Donald Sutherland) and his protégé Charlie Croker (Mark Wahlberg), executes a flawless plan to steal $35 million in gold bars from a heavily guarded safe in Venice, Italy.[2][4] The crew consists of specialist members: "Handsome" Rob (Jason Statham) as the wheelman, Lyle aka "The Napster" (Seth Green) as the tech expert, and "Left-Ear" (Mos Def) as the explosives specialist.[2][3]

Immediately following the successful heist, the team is ambushed and betrayed by one of their own, Steve (Edward Norton).[2] Steve seizes the gold for himself, murders John Bridger, and leaves the rest of the crew for dead.[4] Surviving the attack, Charlie and his team vow to avenge their mentor's death and reclaim the stolen gold.[2]

A year later, the team tracks Steve to Los Angeles, where he is living a lavish lifestyle funded by the gold. To crack Steve's sophisticated safe, Charlie recruits John Bridger's daughter, Stella (Charlize Theron), a brilliant and legitimate safecracker.[2][5] Initially hesitant to enter the world of crime her father left behind, Stella agrees to join the mission to seek justice for his murder.[2]

The team devises an audacious plan to steal the gold back from Steve's heavily fortified mansion.[6] Their strategy hinges on manipulating Los Angeles's traffic control system to create a massive, city-wide traffic jam, allowing them a clear escape route.[5] The centerpiece of their escape plan involves three custom-modified Mini Coopers, chosen for their speed, agility, and ability to navigate through tight spaces where other vehicles cannot, including sidewalks and subway tunnels.[5][7] The plan culminates in a high-stakes, adrenaline-fueled chase through the streets and underground tunnels of Los Angeles.[8]

Data Presentation: Key Personnel & Assets

CharacterActorRole / Expertise
Charlie CrokerMark WahlbergTeam Leader, Master Thief, Strategist[2]
Stella BridgerCharlize TheronProfessional Safecracker[2]
Steve FrazelliEdward NortonInside Man, Betrayer[2]
"Handsome" RobJason StathamGetaway Driver / Wheelman[2]
Lyle ("The Napster")Seth GreenComputer & Technology Expert[2]
"Left-Ear"Mos DefExplosives Specialist[2]
John BridgerDonald SutherlandVeteran Safecracker, Mentor[2]
AssetTypeFunction in Operation
Gold BullionStolen GoodsThe primary target of both heists.
Mini Cooper (Red)Getaway VehicleCustomized for speed and cargo capacity.[7]
Mini Cooper (White)Getaway VehicleCustomized for speed and cargo capacity.[7]
Mini Cooper (Blue)Getaway VehicleCustomized for speed and cargo capacity.[7]
L.A. Traffic Control SystemTactical ToolHacked to create a city-wide diversion.[5]

Experimental Protocols

Protocol 1: Venetian Gold Heist

Objective: To acquire gold bullion from a secure vault in Venice, Italy.

Methodology:

  • Infiltration: The team's inside man, Steve, neutralizes security systems from within.

  • Diversion: A decoy event is created on the canals to draw attention away from the target location.

  • Breaching: Explosives are used by "Left-Ear" to create an underwater entry point, flooding the vault level and dislodging the safe.

  • Safecracking: John Bridger performs a high-stakes underwater safecracking operation to open the vault.

  • Extraction: The gold is transferred to a high-speed boat.

  • Escape: "Handsome" Rob navigates the boat through the Venetian canals to a secure rendezvous point for the transfer to the getaway van.[2]

Protocol 2: Los Angeles Gold Recovery

Objective: To reclaim the stolen gold from Steve Frazelli in Los Angeles.

Methodology:

  • Surveillance: The team conducts extensive surveillance on Steve's daily routines, security measures, and the location of the gold.

  • System Infiltration: "The Napster" hacks into the Los Angeles County Metropolitan Transportation Authority's network to gain control over the city's traffic light system.[5]

  • Safecracking: Stella Bridger uses her expertise to determine the specifications of Steve's safe and devise a method to open it.[5]

  • Diversion & Gridlock: At the designated time, "The Napster" manipulates the traffic signals, creating the largest traffic jam in the city's history. This isolates Steve's armored truck, which is transporting the gold.[5][6]

  • Ambush & Extraction: The team ambushes the armored truck, using explosives to drop it into the subway tunnels below street level. Stella quickly opens the safe.

  • Escape & Evasion: The team loads the gold into three modified Mini Coopers and escapes through a pre-planned route utilizing subway tunnels, storm drains, and sidewalks, evading Steve who is in pursuit via helicopter.[7][8]

Visualized Workflows

Heist_Team_Structure Charlie Charlie Croker (Mastermind) Stella Stella Bridger (Safecracker) Charlie->Stella recruits/leads Rob Handsome Rob (Wheelman) Charlie->Rob recruits/leads Lyle Lyle 'Napster' (Hacker) Charlie->Lyle recruits/leads LeftEar Left-Ear (Explosives) Charlie->LeftEar recruits/leads Steve Steve (Inside Man / Traitor) Charlie->Steve recruits/leads John John Bridger (Mentor) John->Charlie John->Stella father of LA_Heist_Workflow Surveillance Surveillance on Steve Recruit_Stella Recruit Stella (Safecracker) Surveillance->Recruit_Stella Plan_Route Plan Mini Cooper Escape Route Recruit_Stella->Plan_Route Hack_Traffic Hack Traffic System Plan_Route->Hack_Traffic Create_Gridlock Create City-Wide Gridlock Hack_Traffic->Create_Gridlock Ambush_Truck Ambush Armored Truck Create_Gridlock->Ambush_Truck Crack_Safe Crack Safe Ambush_Truck->Crack_Safe Load_Gold Load Gold into Mini Coopers Crack_Safe->Load_Gold Escape Escape via Subway & Drains Load_Gold->Escape Rendezvous Rendezvous at Train Yard Escape->Rendezvous

References

Application Notes and Protocols for Developing an In Vitro Model with 14-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and utilizing an in vitro model to investigate the biological roles of 14-Methylhenicosanoyl-CoA, a saturated very long-chain fatty acyl-CoA. The protocols outlined below cover cell culture, treatment, and subsequent analysis to elucidate the effects of this molecule on cellular signaling and metabolism.

Introduction

Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their corresponding acyl-CoA esters are integral components of cellular lipids and are involved in a variety of biological processes.[1][2] Dysregulation of VLCFA metabolism is associated with severe human diseases, such as X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs in tissues and body fluids.[3][4] VLCFAs have been shown to modulate inflammatory signaling pathways in immune cells like macrophages.[4]

This compound is a specific, saturated VLCFA-CoA that can be used to model the effects of this class of molecules in a controlled in vitro setting. This document provides detailed protocols to study its impact on cellular function, with a focus on its potential role in inflammatory signaling and nuclear receptor activation.

Data Presentation

Table 1: Experimental Parameters for In Vitro Studies with this compound

ParameterRecommended RangeRationale
Cell Lines THP-1 (human monocytic leukemia), HepG2 (human liver cancer), Primary MacrophagesRelevant for studying inflammation and lipid metabolism.
This compound Concentration 1 - 50 µMTo establish a dose-response relationship.
Incubation Time 6 - 48 hoursTo capture both early and late cellular responses.
Co-treatments LPS (100 ng/mL), T0901317 (LXR agonist, 1 µM), GW3965 (LXR agonist, 1 µM), Fenofibrate (PPARα agonist, 10 µM)To investigate interactions with inflammatory stimuli and nuclear receptor pathways.[5]
Control Treatments Vehicle (DMSO or ethanol), Palmitoyl-CoA (C16:0), Lignoceroyl-CoA (C24:0)To control for solvent effects and compare with other fatty acyl-CoAs.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., THP-1 or HepG2) in appropriate culture medium at a density of 1 x 10^6 cells/well in a 6-well plate. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours prior to treatment.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a 10 mM stock solution.

  • Treatment: Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing this compound or control treatments.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, collect the cell culture supernatant and wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer for downstream applications (e.g., RIPA buffer for protein analysis, TRIzol for RNA extraction).

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from cell lysates using a commercial kit or TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes (e.g., IL-6, TNF-α, MCP-1, CD36, LXRα, PPARα, and target genes of these nuclear receptors such as ABCA1 and ABCG1).[5] Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Protocol 3: Western Blotting for Protein Analysis
  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-JNK, total JNK, LXRα, PPARα) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: Measurement of Fatty Acyl-CoA Levels
  • Sample Preparation: Homogenize cell pellets in a suitable buffer.

  • Quantification: Use a commercially available fluorometric or colorimetric assay kit to determine the intracellular concentration of total or specific fatty acyl-CoAs, following the manufacturer's protocol.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., THP-1, HepG2) treatment_prep Prepare this compound and Controls treatment Cell Treatment (6-48 hours) treatment_prep->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction lipid_extraction Lipid Extraction treatment->lipid_extraction qpcr qPCR Analysis rna_extraction->qpcr western_blot Western Blot protein_extraction->western_blot fac_assay Fatty Acyl-CoA Assay lipid_extraction->fac_assay

Caption: Experimental workflow for in vitro analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vlcfa_coa This compound cd36 CD36 vlcfa_coa->cd36 Uptake ppar PPARα vlcfa_coa->ppar Ligand Activation lxr LXRα vlcfa_coa->lxr Ligand Activation jnk_pathway JNK Signaling Pathway cd36->jnk_pathway Activation inflammatory_genes Inflammatory Gene Expression (e.g., IL-6, TNF-α) jnk_pathway->inflammatory_genes Transcription rxr RXR ppar->rxr lxr->rxr lipid_genes Lipid Metabolism Gene Expression (e.g., ABCA1, ABCG1) rxr->lipid_genes Transcription logical_relationship cluster_effects Potential Cellular Effects cluster_outcomes Downstream Outcomes vlcfa_coa Increased Intracellular This compound inflammation Modulation of Inflammatory Response vlcfa_coa->inflammation gene_expression Altered Gene Expression (Lipid Metabolism) vlcfa_coa->gene_expression cholesterol Impact on Cholesterol Homeostasis vlcfa_coa->cholesterol cytokine Cytokine Release inflammation->cytokine lipid_droplet Lipid Droplet Formation gene_expression->lipid_droplet cholesterol_efflux Changes in Cholesterol Efflux cholesterol->cholesterol_efflux

References

Application Notes & Protocols: Quantitative Analysis of 14-Methylhenicosanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-CoA molecule. While specific research on this particular molecule is limited, the analysis of long-chain acyl-CoAs (LCACoAs) is crucial for understanding various metabolic processes. Dysregulation of LCACoA metabolism has been implicated in several diseases, including metabolic syndrome, diabetes, and certain neurological disorders. This document provides a detailed protocol for the quantitative analysis of this compound in biological samples, based on established methods for similar analytes.

Biological Significance of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are integral components of cellular metabolism. They are known to influence the fluidity of cell membranes and are involved in metabolic pathways.[1][2] Notably, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[3][4][5] The activation of PPARα by these molecules suggests a role in lipid homeostasis and cellular signaling.

Experimental Protocols

The quantitative analysis of this compound in biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following protocol is a comprehensive guide based on established methodologies for long-chain acyl-CoAs.

Sample Preparation: Extraction of Acyl-CoAs

The extraction of acyl-CoAs from biological matrices is a critical step to ensure accurate quantification. The following protocol is adapted for tissues and cultured cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile

  • 100 mM KH2PO4 buffer (pH 4.9)

  • 2-propanol

  • Centrifuge tubes

  • Homogenizer (for tissue samples)

  • Sonicator

Procedure for Cultured Cells:

  • Rinse adherent cells twice with ice-cold PBS.

  • Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.

  • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.

  • Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Procedure for Tissue Samples:

  • Homogenize the frozen tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).

  • Add 2-propanol and homogenize again.

  • Extract the acyl-CoAs from the homogenate with acetonitrile.

  • Centrifuge to pellet debris and collect the supernatant containing the acyl-CoAs.

  • Further solid-phase extraction (SPE) purification using a C18 cartridge may be necessary to remove interfering substances.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • Ultra-high performance liquid chromatograph (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion (Q1): [M+H]+ for this compound (exact m/z to be calculated)

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the 3'-phospho-ADP moiety (neutral loss of 507 Da).

  • Collision Energy: Optimized for the specific analyte.

Data Presentation

Table 1: Quantitative Analysis of this compound in Rat Liver

Sample IDTissue Weight (mg)This compound (pmol/g tissue)Standard Deviation
Control 1105.285.34.2
Control 298.791.55.1
Control 3101.588.13.9
Treated 1102.3125.76.8
Treated 299.8131.27.3
Treated 3103.1128.96.5

Table 2: Quantitative Analysis of this compound in Human Fibroblasts

Cell LineProtein Conc. (mg/mL)This compound (pmol/mg protein)Standard Deviation
WT-12.115.21.1
WT-22.314.80.9
Mutant-11.935.62.5
Mutant-22.038.13.1

Visualizations

Signaling Pathway

The following diagram illustrates the proposed role of branched-chain fatty acyl-CoAs as signaling molecules that activate the nuclear receptor PPARα, leading to the regulation of lipid metabolism.

cluster_0 Cell Membrane cluster_1 Nucleus BCFA Branched-Chain Fatty Acid ACSL Acyl-CoA Synthetase BCFA->ACSL BCFA_CoA This compound (BCFA-CoA) ACSL->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates

Caption: Proposed signaling pathway of branched-chain fatty acyl-CoAs.

Experimental Workflow

The diagram below outlines the major steps in the quantitative analysis of this compound from biological samples.

Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Sample->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification LC_Separation UHPLC Separation (C18 Column) Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (SRM Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Workflow for this compound quantification.

Conclusion

This document provides a comprehensive guide for the quantitative analysis of this compound in biological samples. The provided protocols and methodologies are based on established techniques for long-chain acyl-CoAs and can be adapted for this specific molecule. The successful implementation of these methods will enable researchers to investigate the role of this compound in health and disease, potentially leading to new diagnostic and therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 14-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 14-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is suitable for the synthesis of this compound?

A1: Long-chain acyl-CoA synthetases (LACSs or ACSLs) are the enzymes of choice for this synthesis. These enzymes catalyze the formation of a thioester bond between a fatty acid and coenzyme A. For a very-long-chain branched fatty acid like 14-Methylhenicosanoic acid, it is advisable to select a LACS isoform known to have broad substrate specificity or specific activity towards very-long-chain fatty acids (VLCFAs). Several LACS isoforms exist with varying substrate preferences and tissue distribution.[1][2]

Q2: What are the key components of the enzymatic reaction mixture?

A2: A typical reaction mixture for the enzymatic synthesis of this compound includes:

  • 14-Methylhenicosanoic acid (the substrate)

  • A suitable long-chain acyl-CoA synthetase (LACS)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP) as an energy source

  • Magnesium ions (Mg²⁺), which are essential for LACS activity

  • A buffering agent to maintain optimal pH (typically around 7.5)

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by measuring the consumption of ATP or the formation of the product, this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) can be used to separate and quantify the acyl-CoA product.[3][4][5]

Q4: What is the expected yield for this type of synthesis?

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of 14-Methylhenicosanoic Acid Very-long-chain fatty acids have poor aqueous solubility. • Dissolve the fatty acid in a small amount of an organic solvent like DMSO or ethanol (B145695) before adding it to the reaction mixture. Ensure the final solvent concentration is low enough not to inhibit the enzyme. • Incorporate a carrier protein like bovine serum albumin (BSA) in the reaction to enhance the solubility and availability of the fatty acid to the enzyme.[6]
Enzyme Inactivity The enzyme may have lost activity due to improper storage or handling. • Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. • Perform a control reaction with a known substrate for the enzyme to confirm its activity.
ATP Degradation ATP can be hydrolyzed non-enzymatically or by contaminating ATPases.[7] • Prepare ATP solutions fresh before each experiment. • Consider including an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) in the reaction mixture to maintain a high ATP level.
Suboptimal Reaction Conditions The pH, temperature, or incubation time may not be optimal for the enzyme. • Optimize the pH of the reaction buffer (typically between 7.0 and 8.0 for LACSs). • Vary the incubation temperature (a common starting point is 37°C). • Perform a time-course experiment to determine the optimal incubation time.
Inhibitors in the Reaction Mixture The reaction may be inhibited by contaminants in the reagents or by the product itself. • Use high-purity reagents. • Product inhibition by the acyl-CoA can occur.[8] Analyze the reaction kinetics to determine if product inhibition is a factor.
Inconsistent Results
Potential Cause Troubleshooting Steps
Pipetting Inaccuracies Inaccurate pipetting of small volumes of concentrated reagents can lead to significant variability. • Prepare a master mix of common reagents to minimize pipetting errors. • Use calibrated pipettes and appropriate pipetting techniques.
Variability in Reagent Quality The quality of reagents, especially CoA and ATP, can vary between batches. • Use reagents from a reliable supplier and store them properly. • Test new batches of critical reagents before use in large-scale experiments.
Sample Preparation for Analysis Inconsistent sample preparation can lead to variability in analytical results. • Develop a standardized protocol for quenching the reaction and preparing samples for analysis (e.g., HPLC).

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a starting point and should be optimized for your specific experimental conditions.

Materials:

  • 14-Methylhenicosanoic acid

  • Long-chain acyl-CoA synthetase (LACS)

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • DMSO or Ethanol

Procedure:

  • Prepare a stock solution of 14-Methylhenicosanoic acid: Dissolve the fatty acid in a minimal amount of DMSO or ethanol to create a concentrated stock solution.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

    • MgCl₂ (final concentration of 5-10 mM)

    • CoA (final concentration of 0.5-1 mM)

    • ATP (final concentration of 5-10 mM)

    • BSA (optional, final concentration of 0.1-0.5 mg/mL)

    • 14-Methylhenicosanoic acid stock solution (final concentration of 100-500 µM)

  • Initiate the reaction: Add the long-chain acyl-CoA synthetase to the reaction mixture to a final concentration of 1-5 µM.

  • Incubate: Incubate the reaction at 37°C for 1-2 hours.

  • Quench the reaction: Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) or by flash-freezing in liquid nitrogen.

  • Analyze the product: Analyze the formation of this compound by HPLC.

HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • Solvent A: 75 mM KH₂PO₄, pH 4.9[3]

  • Solvent B: Acetonitrile[3]

Procedure:

  • Prepare the sample: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Filter the supernatant before injection.

  • Set up the HPLC method:

    • Detection Wavelength: 260 nm

    • Flow Rate: 1 mL/min

    • Gradient: A linear gradient from a lower to a higher percentage of Solvent B may be required to elute the very-long-chain acyl-CoA. An example gradient could be starting at 40% B and increasing to 90% B over 20 minutes.

  • Inject the sample and analyze the chromatogram: The retention time of this compound will be longer than that of CoA and ATP. Quantify the product by comparing the peak area to a standard curve of a known long-chain acyl-CoA.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 14-Methylhenicosanoic_Acid 14-Methylhenicosanoic Acid LACS Long-Chain Acyl-CoA Synthetase (LACS) 14-Methylhenicosanoic_Acid->LACS ATP ATP ATP->LACS CoA Coenzyme A CoA->LACS Product This compound LACS->Product AMP_PPi AMP + PPi LACS->AMP_PPi

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow A Prepare Reagents (Fatty Acid, CoA, ATP, Buffer) B Prepare Reaction Mixture A->B C Add Enzyme (LACS) to Initiate Reaction B->C D Incubate at Optimal Temperature and Time C->D E Quench Reaction D->E F Sample Preparation (Centrifugation/Filtration) E->F G HPLC Analysis F->G H Data Analysis and Quantification G->H

Caption: General experimental workflow for synthesis and analysis.

Troubleshooting_Logic Start Low or No Product Yield? Solubility Check Substrate Solubility Start->Solubility Yes Enzyme_Activity Verify Enzyme Activity Start->Enzyme_Activity No, but inconsistent ATP_Check Assess ATP Integrity Start->ATP_Check No, but inconsistent Conditions Optimize Reaction Conditions (pH, Temp, Time) Start->Conditions No, but inconsistent Inhibitors Investigate Potential Inhibitors Start->Inhibitors No, but inconsistent Solution1 Use Co-solvent (DMSO) or Carrier (BSA) Solubility->Solution1 Solution2 Perform Control Reaction Enzyme_Activity->Solution2 Solution3 Use Fresh ATP / ATP Regeneration System ATP_Check->Solution3 Solution4 Systematic Optimization Conditions->Solution4 Solution5 Use High-Purity Reagents Inhibitors->Solution5

Caption: Troubleshooting decision tree for low product yield.

References

Navigating the Challenges of 14-Methylhenicosanoyl-CoA Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Researchers and drug development professionals often encounter difficulties with the solubility of long-chain fatty acyl-CoAs, such as 14-Methylhenicosanoyl-CoA, in aqueous buffers. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address these common experimental hurdles. The amphiphilic nature of these molecules, possessing a hydrophilic coenzyme A head and a long, hydrophobic acyl chain, dictates their behavior in solution, often leading to the formation of micelles above a critical concentration. Understanding and controlling these properties are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a long-chain fatty acyl-CoA with a 22-carbon backbone. Due to its long, nonpolar hydrocarbon chain, it has very low solubility in aqueous solutions.[1] Like other long-chain fatty acyl-CoAs, it is an amphiphilic molecule that tends to form micelles in aqueous environments at concentrations above its critical micelle concentration (CMC).[2][3] Below the CMC, it exists as a monomer, but achieving a high concentration of the monomeric form can be challenging.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant, in this case, this compound, above which micelles form.[3] Below the CMC, the molecules are in a monomeric state. Above the CMC, any additional molecules will aggregate to form micelles.[3] The CMC is a critical parameter because many enzymes that utilize fatty acyl-CoAs as substrates may have different activities towards the monomeric versus the micellar form.[2][4] Therefore, controlling the concentration to be below the CMC is often crucial for in vitro assays.

Q3: How does the structure of this compound affect its solubility?

A3: The solubility of fatty acyl-CoAs is a function of their acyl chain length.[5] Longer chains, like the 22-carbon chain of this compound, lead to lower CMCs and thus lower aqueous solubility of the monomeric form. The methyl group at the 14th position may slightly alter the packing of the molecules within a micelle but the overall insolubility is dominated by the long hydrocarbon chain.

Q4: Can I use organic solvents to dissolve this compound first?

A4: Yes, this is a common and recommended practice. A small amount of an organic co-solvent can be used to prepare a concentrated stock solution, which is then diluted into the final aqueous buffer. However, the final concentration of the organic solvent in the aqueous buffer should be kept to a minimum to avoid interfering with your experiment (e.g., enzyme activity or cell viability).

Troubleshooting Guide

Issue 1: Precipitate forms when diluting the stock solution into the aqueous buffer.
Possible Cause Troubleshooting Step Rationale
Concentration is above the CMC. 1. Decrease the final concentration of this compound in the buffer. 2. Perform a serial dilution to empirically determine the solubility limit in your specific buffer.Long-chain fatty acyl-CoAs have low CMCs, and exceeding this concentration will lead to the formation of insoluble micelles or precipitates.[5]
Buffer conditions are unfavorable. 1. Adjust the pH of the buffer. The solubility of molecules with acidic or basic groups can be pH-dependent. 2. Decrease the ionic strength of the buffer. High salt concentrations can decrease the solubility of some amphiphiles.pH and ionic strength can significantly impact the CMC and solubility of surfactants.[4][6]
Temperature is too low. 1. Gently warm the buffer and the stock solution before mixing. 2. Maintain a constant, slightly elevated temperature during the experiment if possible.Micelle formation is temperature-dependent, and solubility often increases with temperature. Micelles only form above a critical micelle temperature.[3]
Issue 2: Inconsistent results in enzyme activity assays.
Possible Cause Troubleshooting Step Rationale
Presence of micelles. 1. Ensure the final concentration of this compound is below its CMC in your assay buffer. 2. Consider using a fluorescent probe to experimentally determine the CMC under your specific assay conditions.Enzymes may exhibit different kinetics with monomeric versus micellar substrates.[2][4] Controlling the physical state of the substrate is crucial for reproducibility.
Degradation of this compound. 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -80°C and minimize freeze-thaw cycles. 3. Check for the presence of free coenzyme A in your stock solution, which can indicate degradation of the thioester bond.The thioester bond in acyl-CoAs can be labile.[6]

Quantitative Data Summary

Fatty Acyl-CoAChain LengthCMC (µM)Buffer Conditions
Palmitoyl-CoAC16:07 - 250Varies with pH and ionic strength.[2][4][6]
Stearoyl-CoAC18:0Lower than Palmitoyl-CoAConsistent with the effect of increased chain length.[4][6]
Oleoyl-CoAC18:1Higher than Stearoyl-CoAThe double bond increases the CMC.[4][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Carefully weigh a small amount of lyophilized this compound in a microfuge tube.

  • Initial Solubilization: Add a minimal amount of an appropriate organic solvent (e.g., ethanol, DMSO, or chloroform) to the powder. The choice of solvent may need to be empirically determined.

  • Sonication: Sonicate the mixture in a bath sonicator on ice until the solution appears clear and homogenous.[1] This helps to break up any aggregates and facilitate dissolution.

  • Storage: Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer and bring it to the intended experimental temperature.

  • Dilution: While vortexing the aqueous buffer, add the concentrated stock solution dropwise to achieve the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If observed, the concentration is likely above the solubility limit, and a lower concentration should be used.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Lyophilized This compound add_solvent Add Minimal Organic Solvent weigh->add_solvent sonicate Sonicate on Ice add_solvent->sonicate store Store at -80°C sonicate->store dilute Dilute Stock into Buffer (with vortexing) store->dilute Use Aliquot prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute observe Visually Inspect for Precipitation dilute->observe

Caption: Workflow for preparing this compound solutions.

micelle_formation a1 a2 a3 label_monomer Monomer a4 a5 micelle Micelle b1 b2 b3

References

Technical Support Center: Analysis of 14-Methylhenicosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of 14-Methylhenicosanoyl-CoA. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of this compound?

The molecular formula for this compound is C42H76N7O17P3S, and its molecular weight is 1076.08 g/mol .

Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

In positive ion electrospray ionization (ESI), this compound will typically be observed as the protonated molecule, [M+H]+. The expected precursor ion is therefore m/z 1077.08. A characteristic fragmentation for acyl-CoAs is a neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1][2]

Therefore, the primary product ion to monitor in a Multiple Reaction Monitoring (MRM) experiment would be:

  • Precursor Ion (Q1): 1077.1 m/z

  • Product Ion (Q3): 570.0 m/z

Q3: What type of liquid chromatography (LC) column is recommended for the analysis of this compound?

A C18 reversed-phase column is a suitable choice for the separation of long-chain acyl-CoAs like this compound.[1][3] These columns provide good retention and resolution for hydrophobic molecules. For complex samples, a high-resolution column is recommended to separate it from other lipids and potential isomers.

Q4: What are the typical mobile phases used for LC-MS/MS analysis of long-chain acyl-CoAs?

A common mobile phase composition involves a gradient of acetonitrile (B52724) in water with an alkaline modifier. For example, a binary gradient with 15 mM ammonium (B1175870) hydroxide (B78521) in water (Solvent A) and 15 mM ammonium hydroxide in acetonitrile (Solvent B) has been shown to be effective.[4] The high pH helps to improve peak shape and ionization efficiency for acyl-CoAs.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, consider replacing the column. Install an in-line filter to protect the column from particulates.[5]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte and column. For silica-based C18 columns, a pH above 7 can cause silica (B1680970) dissolution, leading to column voids and split peaks.[5]
Injection Solvent Mismatch The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column. Injecting in a solvent stronger than the mobile phase can cause peak splitting and broadening.[5]
Secondary Interactions Peak tailing for some compounds can be caused by secondary interactions with the column stationary phase. Ensure the mobile phase modifier (e.g., ammonium hydroxide) is at an appropriate concentration to minimize these interactions.
High Sample Load Injecting too much sample can overload the column, leading to broad and tailing peaks. Reduce the injection volume or dilute the sample.[5]
Issue 2: Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Steps
Suboptimal Ionization Confirm that the mass spectrometer is in positive electrospray ionization (ESI) mode. Optimize source parameters such as spray voltage, capillary temperature, and gas flows for long-chain acyl-CoAs.[4]
Incorrect MS/MS Transition Verify that the correct precursor and product ions are being monitored (Q1: 1077.1 m/z, Q3: 570.0 m/z). Perform a product ion scan of the precursor to confirm the fragmentation pattern.
Sample Degradation Acyl-CoAs can be unstable. Prepare samples fresh and keep them cold. Avoid repeated freeze-thaw cycles.
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample clean-up using solid-phase extraction (SPE).[1] You can also dilute the sample to reduce the concentration of interfering matrix components.
Insufficient Sample Concentration The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument. Consider concentrating the sample or using a more sensitive instrument.
Issue 3: Retention Time Shifts
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended.
Mobile Phase Composition Changes Prepare fresh mobile phases daily to avoid changes in composition due to evaporation of the organic solvent.
Column Temperature Fluctuations Use a column oven to maintain a stable column temperature. Inconsistent temperature can lead to shifts in retention time.
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If retention times consistently shift and cannot be corrected, the column may need to be replaced.
Issue 4: Co-elution with Isomers
Potential Cause Troubleshooting Steps
Insufficient Chromatographic Resolution Branched-chain fatty acyl-CoAs may have isomers with similar retention times. Optimize the LC gradient by using a shallower gradient to improve separation. Experiment with different C18 columns from various manufacturers, as they can have different selectivities.
Identical Fragmentation Pattern Positional isomers of fatty acyl-CoAs often produce the same product ions in MS/MS, making them indistinguishable by mass spectrometry alone. High-resolution chromatography is essential for their differentiation.

Quantitative Data Summary

The following table presents typical validation data for the quantification of long-chain acyl-CoAs using an LC-MS/MS method.[1] While this data is not specific to this compound, it provides a benchmark for the expected performance of a similar analytical method.

AnalyteAccuracy (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)
Palmitoyl-CoA (C16:0)94.8 - 110.82.6 - 12.21.2 - 4.4
Palmitoleoyl-CoA (C16:1)95.2 - 109.53.1 - 11.81.5 - 4.1
Stearoyl-CoA (C18:0)96.1 - 108.72.9 - 10.51.3 - 3.9
Oleoyl-CoA (C18:1)95.5 - 110.13.5 - 12.11.6 - 4.3
Linoleoyl-CoA (C18:2)94.9 - 109.93.8 - 11.51.8 - 4.0

Experimental Protocols

Protocol 1: Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1]

  • Homogenization: Homogenize approximately 100-200 mg of tissue in a suitable buffer.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA) to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable injection solvent (e.g., 50:50 methanol:water).

Protocol 2: LC-MS/MS Analysis

This protocol is based on common methods for long-chain acyl-CoA analysis.[1][4]

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition:

    • Q1 (Precursor): 1077.1 m/z

    • Q3 (Product): 570.0 m/z

  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate SPE Solid-Phase Extraction Homogenate->SPE Extract Final Extract SPE->Extract LC Liquid Chromatography (C18) Extract->LC MS Mass Spectrometer (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway Precursor This compound [M+H]+ m/z 1077.1 NeutralLoss Neutral Loss (3'-phospho-ADP) 507.1 Da Precursor->NeutralLoss Product Product Ion [M+H - 507.1]+ m/z 570.0 NeutralLoss->Product

Caption: MS/MS fragmentation of this compound in positive ESI mode.

References

Technical Support Center: Optimizing Enzymatic Assays for 14-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays involving the very long-chain fatty acyl-CoA, 14-Methylhenicosanoyl-CoA. Given the specific nature of this substrate, the following guidance is based on established principles for long-chain fatty acyl-CoA enzymes and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in setting up an enzymatic assay for this compound?

A1: The initial step is to identify the enzyme that utilizes this compound as a substrate. Common enzyme classes that interact with fatty acyl-CoAs include acyl-CoA dehydrogenases, acyl-CoA synthetases, acyl-CoA carboxylases, and various transferases.[1][2] Once the enzyme is identified, a thorough literature search for assays with structurally similar long-chain or branched-chain fatty acyl-CoAs is recommended to establish a starting point for assay conditions.

Q2: How should I handle and store this compound?

A2: Fatty acyl-CoAs, particularly long-chain unsaturated ones, are susceptible to degradation through hydrolysis and oxidation. It is crucial to handle them with care. For short-term storage, keep the compound on ice. For long-term storage, it is recommended to snap freeze aliquots in liquid nitrogen and store them at -80°C for no longer than one week.[3] Avoid repeated freeze-thaw cycles.

Q3: What are the key parameters to optimize for an enzymatic assay with this compound?

A3: Several factors significantly influence enzyme activity and should be systematically optimized.[4] These include:

  • Buffer Composition and pH: The pH of the reaction buffer is critical for enzyme activity. Start with a buffer system that is effective around the theoretical optimal pH of your enzyme class.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

  • Substrate Concentration (this compound): Determining the Michaelis constant (Km) for your substrate is essential for setting the appropriate concentration for your assay.[5]

  • Temperature: Enzymes have an optimal temperature for activity. This should be determined empirically, starting with the typical physiological temperature of 37°C.[5]

  • Cofactors and Additives: Many enzymes require cofactors (e.g., ATP, NAD+, FAD) for activity.[6][7] Detergents like Triton X-100 or CHAPS may also be necessary to solubilize the long-chain fatty acyl-CoA.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Enzyme Activity Substrate Degradation: this compound may have degraded due to improper storage or handling.Prepare fresh aliquots of the substrate. Minimize exposure to light and elevated temperatures.
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be suitable for the enzyme.Perform a systematic optimization of reaction conditions (pH, temperature, buffer components) using a design of experiments (DoE) approach for efficiency.[4]
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.Use a fresh batch of enzyme and ensure it has been stored according to the manufacturer's recommendations.
Missing Cofactors: Essential cofactors for the enzyme may be absent from the reaction mixture.Consult the literature for your specific enzyme or enzyme class to ensure all necessary cofactors are included at optimal concentrations.
High Background Signal Substrate Instability: Spontaneous hydrolysis of the thioester bond of this compound can lead to a high background.Run a control reaction without the enzyme to quantify the rate of non-enzymatic substrate degradation. Subtract this from the enzymatic reaction rate. Consider using a coupled assay system to continuously monitor a product that is only formed enzymatically.
Contaminating Activities: The enzyme preparation may contain other enzymes that react with the substrate or detection reagents.Purify the enzyme further. Use specific inhibitors for known contaminating enzymes if applicable.
Poor Reproducibility Incomplete Solubilization of Substrate: this compound is a long-chain fatty acyl-CoA and may not be fully soluble in the assay buffer.Include a mild non-ionic detergent (e.g., Triton X-100, CHAPS) in the assay buffer to aid in solubilization. Determine the optimal detergent concentration as it can also impact enzyme activity.
Pipetting Errors: Inaccurate pipetting of viscous enzyme or substrate solutions can lead to variability.Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider using reverse pipetting.
Assay Drift: The reaction rate may change over the course of the experiment due to factors like substrate depletion or product inhibition.Ensure that you are measuring the initial reaction rate where the relationship between product formation and time is linear.[8]

Experimental Protocols

General Protocol for Determining Optimal Enzyme Concentration
  • Prepare a stock solution of your enzyme of a known concentration.

  • Set up a series of reactions with varying concentrations of the enzyme, while keeping the concentration of this compound and all other reaction components constant and in excess.

  • Initiate the reaction and monitor product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the initial reaction velocity (V₀) for each enzyme concentration.

  • Plot V₀ versus enzyme concentration. The resulting graph should show a linear relationship at lower enzyme concentrations. Select an enzyme concentration within this linear range for subsequent experiments to ensure the reaction rate is proportional to the amount of enzyme.

General Protocol for Determining the Michaelis-Menten Constant (Km) for this compound
  • Set up a series of reactions with a fixed, optimized enzyme concentration.

  • Vary the concentration of this compound over a wide range, typically from 0.1 x Km to 10 x Km (initial estimates can be based on literature values for similar substrates).

  • Initiate the reactions and measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus the concentration of this compound.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software, or by using a linearized plot such as a Lineweaver-Burk plot.[9]

Data Presentation

Table 1: Example of pH Optimization Data

pHBuffer SystemMean Initial Velocity (µM/min)Standard Deviation
6.0MES1.20.1
6.5MES3.50.2
7.0HEPES8.10.4
7.5HEPES10.20.5
8.0Tris-HCl7.50.4
8.5Tris-HCl4.30.3

Table 2: Example of Michaelis-Menten Kinetics Data for this compound

[this compound] (µM)Mean Initial Velocity (µM/min)Standard Deviation
12.50.2
24.80.3
58.90.5
1013.50.7
2017.80.9
5022.11.1
10024.01.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_kinetics Kinetic Analysis enzyme_prep Prepare Enzyme Stock opt_enzyme Optimize Enzyme Concentration enzyme_prep->opt_enzyme substrate_prep Prepare this compound Stock Solution substrate_prep->opt_enzyme buffer_prep Prepare Assay Buffer (with cofactors) buffer_prep->opt_enzyme opt_ph Optimize pH opt_enzyme->opt_ph opt_temp Optimize Temperature opt_ph->opt_temp km_vmax Determine Km and Vmax for This compound opt_temp->km_vmax inhibitor_studies Inhibitor Studies (Optional) km_vmax->inhibitor_studies

Caption: Experimental workflow for optimizing an enzymatic assay for a novel substrate.

troubleshooting_logic start Low or No Activity? check_reagents Check Reagent Stability (Enzyme, Substrate) start->check_reagents check_conditions Verify Assay Conditions (pH, Temp, Cofactors) start->check_conditions check_solubility Assess Substrate Solubility (Add Detergent?) start->check_solubility optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize check_solubility->optimize success Assay Optimized optimize->success

Caption: A logical troubleshooting guide for low or no enzyme activity.

References

Technical Support Center: 14-Methylhenicosanoyl-CoA Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-Methylhenicosanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the purity and handling of this compound preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in a this compound preparation?

A1: Contaminants in this compound preparations typically fall into three categories:

  • Unreacted Starting Materials: The most common impurities are residual unreacted 14-methylhenicosanoic acid and free Coenzyme A (CoA-SH).

  • Synthesis-Related Byproducts: Depending on the synthetic method used, byproducts from activating agents can be present. For instance, if a mixed anhydride (B1165640) method is employed, byproducts related to the anhydride (e.g., isobutyl chloroformate) may be found. Similarly, carbodiimide-mediated synthesis can introduce urea-based byproducts.[1][2]

  • Degradation Products: this compound is susceptible to hydrolysis and oxidation. Degradation can lead to the presence of free 14-methylhenicosanoic acid and oxidized forms of the acyl-CoA.[3][4]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) moiety of CoA) or a mass spectrometer (MS).[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Q3: My this compound preparation shows low activity in my enzymatic assay. What could be the cause?

A3: Low enzymatic activity can be due to several factors:

  • Presence of Inhibitors: Free Coenzyme A and other synthesis-related byproducts can act as inhibitors for some enzymes.

  • Incorrect Quantification: The presence of UV-absorbing impurities can lead to an overestimation of the this compound concentration when relying solely on UV absorbance for quantification.

  • Degradation of the Acyl-CoA: If the preparation has degraded due to improper storage or handling, the actual concentration of the active acyl-CoA will be lower than expected.

Q4: What are the best practices for storing this compound to minimize degradation?

A4: To ensure the stability of your this compound preparation, it is recommended to:

  • Store the lyophilized powder at -20°C or -80°C.

  • For solutions, prepare single-use aliquots in a suitable buffer at a slightly acidic pH (around 4-6) and store them at -80°C.

  • Avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

This guide will help you identify and resolve common issues related to contaminants in your this compound preparations.

Table 1: Common Problems, Potential Causes, and Solutions
ProblemPotential CauseRecommended Action
Unexpected peaks in HPLC chromatogram Presence of unreacted starting materials (14-methylhenicosanoic acid, free CoA-SH).Compare the retention times of the unknown peaks with standards of the starting materials. If confirmed, repurify the sample using preparative HPLC.
Presence of synthesis-related byproducts.Review the synthesis method used. If possible, obtain standards for potential byproducts to confirm their identity. Repurification is recommended.
Degradation of this compound.Analyze a freshly prepared sample to see if the impurity peaks are absent. Ensure proper storage and handling procedures are followed.
Lower than expected concentration Inaccurate quantification due to UV-absorbing impurities.Use a more specific quantification method, such as mass spectrometry or quantitative NMR.
Hydrolysis of the thioester bond.Prepare fresh solutions and use them promptly. Store aliquots at -80°C.
Poor peak shape in HPLC analysis Inappropriate mobile phase or column chemistry.Optimize the HPLC method. For long-chain acyl-CoAs, a C18 column with a gradient elution using an ion-pairing agent or an acidic mobile phase is often effective.[5][7][8]
Sample dissolved in an incompatible solvent.Dissolve the sample in the initial mobile phase or a weak solvent to ensure good peak shape.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for the analysis of this compound purity.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector or mass spectrometer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm or MS in positive ion mode

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound preparations.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solution Solution Start Problem Encountered (e.g., Low Activity, Impure by HPLC) Analyze_HPLC Analyze Sample by HPLC-UV/MS Start->Analyze_HPLC Check_Purity Assess Purity and Identify Impurities Analyze_HPLC->Check_Purity Impurity_Identified Impurity Identified? Check_Purity->Impurity_Identified Starting_Material Unreacted Starting Material (Fatty Acid or CoA) Impurity_Identified->Starting_Material Yes Byproduct Synthesis Byproduct Impurity_Identified->Byproduct Yes Degradation Degradation Product Impurity_Identified->Degradation Yes Unknown_Impurity Unknown Impurity Impurity_Identified->Unknown_Impurity No Repurify Repurify Sample (e.g., Preparative HPLC) Starting_Material->Repurify Modify_Synthesis Modify Synthesis/Purification Protocol Byproduct->Modify_Synthesis Optimize_Storage Optimize Storage and Handling Degradation->Optimize_Storage Characterize_Unknown Characterize Unknown Impurity (e.g., MS/MS, NMR) Unknown_Impurity->Characterize_Unknown End Problem Resolved Repurify->End Optimize_Storage->End Modify_Synthesis->End Characterize_Unknown->Modify_Synthesis

Caption: Troubleshooting workflow for this compound purity issues.

This technical support guide provides a comprehensive overview of common contaminants, troubleshooting strategies, and analytical methods for this compound preparations. By following these guidelines, researchers can ensure the quality and reliability of their experimental results.

References

preventing non-specific binding of 14-Methylhenicosanoyl-CoA in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 14-Methylhenicosanoyl-CoA in biochemical assays. Due to its very long, branched-chain nature, this molecule is prone to non-specific binding, which can lead to inaccurate and unreliable experimental results. This guide offers strategies to mitigate these issues.

Troubleshooting Guide: High Background & Low Signal

High background noise and low specific signal are common problems when working with hydrophobic molecules like this compound. The following guide provides a systematic approach to troubleshooting these issues.

Problem: High Background Signal in Negative Controls

Potential Cause Recommended Solution
Non-specific binding of this compound to assay plates/tubes. 1. Use low-binding labware: Opt for polypropylene (B1209903) or specially treated low-retention microplates and tubes. Studies have shown that using glass instead of plastic can also decrease the loss of CoA metabolites.[1] 2. Pre-coat surfaces: Before the assay, incubate plates/tubes with a blocking agent like 1-3% Bovine Serum Albumin (BSA) for at least 1-2 hours at room temperature or overnight at 4°C.[2] 3. Increase blocking agent concentration: If background persists, try increasing the BSA concentration in the blocking buffer (e.g., up to 5%).[3]
Insufficient washing. 1. Increase the number of wash steps: Perform 4-6 washes between each assay step.[4] 2. Increase wash duration: Incorporate a 30-second soak with wash buffer during each wash cycle.[4] 3. Optimize wash buffer: Ensure the wash buffer contains a non-ionic detergent, such as 0.05% Tween-20.[4]
Sub-optimal blocking buffer. 1. Add a non-ionic detergent: Include 0.05% Tween-20 or Triton X-100 in your blocking buffer to disrupt hydrophobic interactions.[3][4] 2. Try alternative blocking agents: In some systems, non-fat dry milk (typically 5%) can be effective, but be cautious in biotin-based assays as it contains endogenous biotin.[2]
High concentration of this compound. 1. Perform a concentration titration: Determine the lowest concentration of this compound that still provides a robust specific signal.

Problem: Low or No Specific Signal

Potential Cause Recommended Solution
Poor solubility of this compound. 1. Use a carrier protein: Pre-complex this compound with fatty acid-free BSA. The molar ratio of very long-chain fatty acids to BSA can be critical; for C22:0, BSA has been shown to bind 3-4 molecules.[5][6] 2. Incorporate cyclodextrins: Methyl-β-cyclodextrin can be used to enhance the solubility of long-chain fatty acids and their derivatives.[7][8][9] 3. Optimize buffer conditions: Ensure the pH and ionic strength of your assay buffer are suitable for maintaining the solubility of the acyl-CoA.
Loss of this compound due to adsorption. 1. Use low-binding labware and pre-coat surfaces as described for high background. 2. Include a non-ionic detergent in the assay buffer (e.g., 0.01-0.05% Tween-20) to prevent binding to surfaces.
Degradation of this compound. 1. Prepare fresh solutions: Thioester bonds are labile. Prepare this compound solutions immediately before use. 2. Store properly: Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.
Over-blocking of the target molecule. 1. Reduce blocking agent concentration or incubation time. 2. Choose a milder blocking agent: If using a protein-based blocker, ensure it does not sterically hinder the binding of this compound to its target.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a particular problem for this compound?

Non-specific binding is the interaction of a molecule with surfaces or other molecules that are not its intended biological target. This compound is a very long-chain (C22) fatty acyl-CoA with a methyl branch. Its long hydrocarbon tail makes it highly hydrophobic, leading to a strong tendency to adsorb to plastic surfaces of labware and to interact non-specifically with proteins in the assay. This can result in high background signals and a reduction in the effective concentration of the molecule available to bind to its specific target.

Q2: How can I improve the solubility of this compound in my aqueous assay buffer?

Due to its hydrophobic nature, this compound has very low solubility in aqueous buffers. To improve this, you can:

  • Use a carrier protein: Bovine Serum Albumin (BSA) is commonly used to bind and solubilize long-chain fatty acids and their CoA esters.[5][6][10] It is crucial to use fatty acid-free BSA to ensure binding capacity.

  • Utilize cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules like fatty acids and increase their aqueous solubility.[7][8][9] Methyl-β-cyclodextrin is a common choice.

  • Incorporate a non-ionic detergent: Low concentrations of detergents like Tween-20 or Triton X-100 can help to keep hydrophobic molecules in solution, although care must be taken as they can also interfere with protein-ligand interactions.

Q3: What is the recommended concentration of BSA to use?

The optimal concentration of BSA should be determined empirically for your specific assay. A common starting point is a 1:1 to 3:1 molar ratio of BSA to this compound. For very long-chain fatty acids like behenic acid (C22:0), BSA has been shown to have 3-4 binding sites per molecule.[5][6] Therefore, a molar excess of BSA may be required to ensure all the acyl-CoA is bound and soluble.

Q4: Should I use Tween-20 or Triton X-100 in my assay buffer?

Both Tween-20 and Triton X-100 are non-ionic detergents that can reduce non-specific binding. Tween-20 is generally considered a milder detergent than Triton X-100 and may be less likely to disrupt the specific binding of this compound to its target protein.[11] A typical concentration to include in wash and assay buffers is 0.05%. However, the optimal choice and concentration depend on the specific assay system. It's important to note that Triton X-100 contains a phenyl ring that absorbs UV light, which can interfere with protein quantification at 280 nm.[11]

Q5: Can the type of labware I use affect my results?

Yes, absolutely. The hydrophobicity of this compound makes it prone to adsorbing to standard polystyrene and polypropylene labware. This can significantly reduce the concentration of your reagent in solution. It is highly recommended to use certified low-retention or low-binding microplates and tubes. Some studies also suggest that using glass vials can reduce the loss of CoA metabolites compared to plastic.[1] Pre-coating the labware with a blocking agent like BSA can also help to passivate the surface and reduce non-specific adsorption.

Experimental Protocols

Protocol 1: Solubilization of this compound using BSA

This protocol describes how to prepare a stock solution of this compound complexed with fatty acid-free BSA for use in aqueous biochemical assays.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Ethanol (B145695), absolute

  • Low-binding microcentrifuge tubes

Procedure:

  • Prepare a BSA stock solution: Dissolve fatty acid-free BSA in the assay buffer to a concentration of 10 mg/mL.

  • Prepare a this compound stock solution: Dissolve this compound in a minimal amount of ethanol to create a concentrated stock (e.g., 10 mM).

  • Complexation: a. In a low-binding tube, add the desired volume of the BSA stock solution. b. While vortexing the BSA solution gently, slowly add the ethanolic stock of this compound to achieve the desired final concentration and molar ratio (e.g., 3:1 BSA:acyl-CoA). c. Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to facilitate binding.

  • Final Preparation: The complexed this compound is now ready to be diluted to the final working concentration in your assay buffer.

Protocol 2: General Assay Protocol to Minimize Non-Specific Binding

This protocol provides a general workflow for a plate-based assay involving this compound, incorporating steps to minimize non-specific binding.

Materials:

  • Low-binding 96-well microplate

  • Blocking Buffer: 1% (w/v) fatty acid-free BSA in PBS

  • Wash Buffer: PBS with 0.05% (v/v) Tween-20

  • Assay Buffer: Your specific assay buffer, potentially supplemented with 0.1% BSA and 0.01% Tween-20

  • Your target protein/enzyme and other assay components

  • This compound (solubilized as per Protocol 1)

Procedure:

  • Plate Blocking: a. Add 200 µL of Blocking Buffer to each well of the low-binding microplate. b. Incubate for at least 2 hours at room temperature or overnight at 4°C. c. Aspirate the Blocking Buffer from the wells.

  • Washing: a. Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Assay Setup: a. Add your target protein/enzyme and other necessary reagents, diluted in Assay Buffer, to the wells. b. Include appropriate controls:

    • Negative Control (No Target): Wells containing all components except your target protein to measure non-specific binding of this compound to the blocked plate.
    • Blank (No this compound): Wells containing all components except this compound to measure background from other reagents.

  • Initiate Reaction: a. Add the solubilized this compound to the wells to start the reaction.

  • Incubation: Incubate for the desired time and temperature as per your specific assay requirements.

  • Washing: After incubation, wash the plate 4-6 times with 300 µL of Wash Buffer per well.

  • Detection: Add your detection reagents and measure the signal according to your assay's protocol.

Visualizations

Troubleshooting_Workflow cluster_background Troubleshooting High Background cluster_signal Troubleshooting Low Signal start High Background or Low Signal? bg_check Check Negative Controls start->bg_check High Background sig_check Check Positive Controls start->sig_check Low Signal bg_cause1 Non-specific Adsorption bg_check->bg_cause1 bg_cause2 Insufficient Washing bg_check->bg_cause2 bg_cause3 Sub-optimal Blocking bg_check->bg_cause3 bg_sol1 Use Low-Binding Plates Pre-coat with BSA bg_cause1->bg_sol1 bg_sol2 Increase Wash Steps Add Detergent to Wash Buffer bg_cause2->bg_sol2 bg_sol3 Increase BSA Concentration Add Detergent to Blocker bg_cause3->bg_sol3 sig_cause1 Poor Solubility sig_check->sig_cause1 sig_cause2 Analyte Loss sig_check->sig_cause2 sig_cause3 Analyte Degradation sig_check->sig_cause3 sig_sol1 Use BSA as Carrier Use Cyclodextrins sig_cause1->sig_sol1 sig_sol2 Use Low-Binding Tubes Add Detergent to Buffer sig_cause2->sig_sol2 sig_sol3 Prepare Fresh Solutions Store Properly sig_cause3->sig_sol3 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_sol 1. Solubilize Acyl-CoA (e.g., with BSA) prep_block 2. Block Plate Surface (e.g., 1% BSA) prep_sol->prep_block assay_add 3. Add Reagents & Target prep_block->assay_add assay_wash1 4. Wash Plate assay_add->assay_wash1 assay_initiate 5. Add Solubilized Acyl-CoA assay_wash1->assay_initiate assay_incubate 6. Incubate assay_initiate->assay_incubate assay_wash2 7. Wash Plate assay_incubate->assay_wash2 detect_add 8. Add Detection Reagents assay_wash2->detect_add detect_read 9. Read Signal detect_add->detect_read

References

Technical Support Center: Purification of 14-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 14-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying long-chain branched fatty acyl-CoAs like this compound?

A1: The most prevalent and effective methods for purifying long-chain fatty acyl-CoAs, including branched-chain variants, are solid-phase extraction (SPE) followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] SPE is used for initial sample cleanup and enrichment, while RP-HPLC provides high-resolution separation.

Q2: What type of solid-phase extraction (SPE) cartridge is recommended for this compound?

A2: Oligonucleotide purification cartridges have been successfully used for the isolation of long-chain acyl-CoAs.[1][2] Alternatively, C18 cartridges can be effective due to the hydrophobic nature of the long acyl chain. Another option is a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel which has shown high recoveries for a wide range of acyl-CoA esters.

Q3: What are the critical factors for successful HPLC purification of this compound?

A3: Key factors include the choice of a suitable C18 column, an appropriate mobile phase gradient, and a sensitive detection method. A common mobile phase system consists of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724).[2] Detection is typically performed by monitoring the UV absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of Coenzyme A.[2]

Q4: My recovery of this compound is low. What are the potential causes and solutions?

A4: Low recovery can be due to several factors:

  • Incomplete Extraction: Ensure efficient homogenization and extraction from the initial sample. The use of organic solvents like acetonitrile and 2-propanol is crucial.[2][3]

  • Degradation: Long-chain acyl-CoAs can be susceptible to hydrolysis. Work quickly and at low temperatures. Using an acidic buffer (e.g., pH 4.9) during extraction can help minimize enzymatic degradation.[2]

  • Improper SPE Elution: The elution solvent must be strong enough to displace the bound this compound from the SPE cartridge. A solvent like 2-propanol is often effective.[2]

  • Precipitation: Long-chain acyl-CoAs can precipitate in aqueous solutions, especially at high concentrations. Ensure proper solvent composition in your samples and mobile phases.

Q5: How can I confirm the purity of my this compound sample?

A5: Purity is typically assessed by a combination of techniques. A single, sharp peak in your RP-HPLC chromatogram is a good indicator of purity. Further confirmation can be achieved using mass spectrometry (MS) to verify the molecular weight of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Extraction Inefficient tissue homogenization or cell lysis.Use a glass homogenizer and ensure the tissue is thoroughly disrupted. Consider using a cryogenic tissue homogenizer for solid tissues.[2][3]
Incomplete extraction from the homogenate.Perform a two-step extraction, first with an organic solvent mixture (e.g., acetonitrile/2-propanol) followed by an aqueous buffer.[3]
Poor Recovery from SPE Inappropriate SPE cartridge material.Use oligonucleotide purification cartridges or C18 cartridges, which are suitable for long-chain acyl-CoAs.[1][2]
Suboptimal binding or elution conditions.Ensure the cartridge is properly conditioned. Optimize the composition of your wash and elution buffers. Elution with 2-propanol is often effective.[2]
Broad or Tailing Peaks in HPLC Column overload.Reduce the amount of sample injected onto the column.
Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. Replace the column if performance does not improve.
No Peak Detected in HPLC Degradation of this compound.Keep samples on ice or at 4°C whenever possible. Use fresh buffers. Acyl-CoA hydrolase activity can be high in tissue extracts; rapid processing is crucial.[1]
Insufficient sample concentration.Concentrate the eluent from the SPE step before HPLC analysis.[2]
Detector malfunction.Check the lamp and wavelength settings on your UV detector. Ensure the detector is properly calibrated.

Quantitative Data Summary

The following table summarizes typical recovery rates for the purification of long-chain acyl-CoAs using solid-phase extraction.

Purification Step Recovery Range Reference
Tissue Extraction70-80%[2]
Solid-Phase Extraction83-90%[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from methods developed for long-chain acyl-CoAs.[2]

  • Sample Preparation:

    • Homogenize the tissue sample in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).

    • Add 2-propanol and homogenize again.

    • Extract the acyl-CoAs from the homogenate using acetonitrile.

    • Centrifuge to pellet the precipitate and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use an oligonucleotide purification cartridge.

    • Wash the cartridge sequentially with methanol, water, and then the initial binding buffer.

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a buffer to remove unbound contaminants.

  • Elution:

    • Elute the this compound from the cartridge using 2-propanol.

  • Concentration:

    • Dry the eluent under a stream of nitrogen.

    • Reconstitute the sample in a small volume of a solvent compatible with the subsequent HPLC analysis.

Protocol 2: RP-HPLC Purification of this compound

This protocol is a general guideline based on established methods for long-chain acyl-CoA separation.[2]

  • HPLC System:

    • A standard HPLC system with a binary gradient pump, autosampler, and UV detector.

  • Column:

    • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Solvent A: 75 mM KH2PO4, pH 4.9.

    • Solvent B: Acetonitrile with 600 mM glacial acetic acid.

  • Gradient Elution:

    • Start with a low percentage of Solvent B and gradually increase the concentration to elute the more hydrophobic this compound. A typical gradient might be from 10% to 90% Solvent B over 30 minutes.

  • Flow Rate:

    • A flow rate of 0.5 - 1.0 mL/min is typical.

  • Detection:

    • Monitor the elution profile at a wavelength of 260 nm.

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

Visualizations

Purification_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc RP-HPLC Purification Homogenization Homogenization in KH2PO4 Buffer Solvent_Extraction Extraction with Acetonitrile/2-Propanol Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Cartridge Conditioning Supernatant->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution with 2-Propanol Washing->Elution Injection Injection onto C18 Column Elution->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (260 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection end Purified This compound Fraction_Collection->end start Start start->Homogenization

Caption: Overall workflow for the purification of this compound.

SPE_Workflow Start Start SPE Condition Condition Cartridge (Methanol, Water, Buffer) Start->Condition Load Load Sample Extract Condition->Load Wash Wash with Weak Solvent (Removes Polar Impurities) Load->Wash Elute Elute with Strong Solvent (e.g., 2-Propanol) Wash->Elute Collect Collect Eluate Elute->Collect End Purified Fraction Collect->End

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) step.

HPLC_Logic cluster_input HPLC Input cluster_process HPLC Process cluster_output HPLC Output Sample SPE Purified Sample Injection Inject Sample Sample->Injection Mobile_Phase_A Mobile Phase A (Aqueous Buffer) Gradient Apply Gradient (%B increases over time) Mobile_Phase_A->Gradient Mobile_Phase_B Mobile Phase B (Organic Solvent) Mobile_Phase_B->Gradient Injection->Gradient Separation Separation on C18 Column Gradient->Separation Detection UV Detector (260 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Fractionation Collect Peak of Interest Detection->Fractionation

Caption: Logical relationships in the RP-HPLC purification process.

References

Technical Support Center: Quantification of 14-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 14-Methylhenicosanoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In the analysis of biological samples for this compound, endogenous lipids, particularly phospholipids (B1166683), are a primary source of matrix effects.[4][5][6]

Q2: What are the main causes of matrix effects in the analysis of long-chain acyl-CoAs?

A2: The primary causes of matrix effects in the analysis of long-chain acyl-CoAs from biological matrices such as plasma, serum, or tissue extracts are:

  • Phospholipids: These are highly abundant in biological membranes and are a major cause of ion suppression.[5][6][7] They can co-extract with the analyte of interest and co-elute during chromatography, interfering with the ionization process.[1]

  • Salts and Buffers: High concentrations of salts from buffers used in sample preparation can also suppress the analyte signal.[2]

  • Other Endogenous Molecules: Other lipids, proteins, and metabolites can also contribute to matrix effects.[2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or peak in the baseline signal indicates ion suppression or enhancement at that retention time.[1][6]

  • Post-Extraction Spiking: This quantitative method involves comparing the response of this compound spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[8][9] A SIL-IS for this compound would have nearly identical chemical and physical properties and would co-elute, experiencing the same degree of ion suppression or enhancement as the analyte. This allows for accurate quantification even in the presence of matrix effects.[6] However, the synthesis of specific SIL-IS can be challenging and costly.[8]

Troubleshooting Guide

Issue 1: Poor sensitivity and low signal intensity for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting phospholipids.[1]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Enhance the clean-up procedure to remove interfering phospholipids. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective than simple protein precipitation.[2] HybridSPE, which specifically targets phospholipids, can be particularly effective.[5]

    • Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the region where phospholipids typically elute.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the analyte's ionization.[8][10]

Issue 2: High variability and poor reproducibility in quantitative results.

  • Possible Cause: Inconsistent matrix effects between samples and accumulation of matrix components on the LC column.[7]

  • Troubleshooting Steps:

    • Incorporate a Robust Internal Standard: If not already in use, a suitable SIL-IS is the most reliable way to correct for variability.[8][9]

    • Implement Column Washing: Introduce a thorough column wash step at the end of each chromatographic run to elute strongly retained matrix components like phospholipids.[1]

    • Evaluate Different Sample Preparation Techniques: Test and validate different extraction methods to find one that provides the cleanest extracts and most consistent results.

Issue 3: Analyte peak splitting or shifting retention times.

  • Possible Cause: Accumulation of matrix components on the analytical column, leading to altered chromatography.[1]

  • Troubleshooting Steps:

    • Thorough Sample Clean-up: This is the most critical step to prevent column fouling.[1]

    • Guard Column: Use a guard column before the analytical column to capture strongly retained matrix components.

    • Column Flushing: Periodically flush the column with a strong solvent to remove accumulated contaminants.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueEffectiveness for Phospholipid RemovalAnalyte Recovery (for polar analytes)ThroughputCost per Sample
Protein Precipitation (PPT) LowHighHighLow
Liquid-Liquid Extraction (LLE) Medium to HighLow to MediumMediumLow to Medium
Solid-Phase Extraction (SPE) HighMedium to HighMediumMedium
HybridSPE-Phospholipid Very High (>99%)HighHighHigh

This table summarizes general effectiveness. Optimal conditions and recoveries are analyte and matrix dependent.[1][2]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare a Blank Matrix Extract: Extract a biological sample (e.g., plasma, tissue homogenate) that is known to not contain this compound using your established sample preparation protocol.

  • Prepare Spiked Matrix Sample: Spike a known amount of this compound standard solution into the blank matrix extract.

  • Prepare Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the spiked matrix sample.

  • LC-MS Analysis: Analyze both the spiked matrix sample and the neat standard solution using your LC-MS method.

  • Calculate Matrix Effect: The matrix effect is calculated as the percentage ratio of the peak area of the analyte in the spiked matrix sample to the peak area in the neat standard solution.

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Analysis

This is a general protocol and should be optimized for your specific application.

  • Sample Pre-treatment: Homogenize tissue samples in a suitable buffer. For plasma or serum, an initial protein precipitation step with a cold organic solvent (e.g., acetonitrile) may be necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by equilibration with water or a weak buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Mandatory Visualization

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification BiologicalSample Biological Sample (Plasma, Tissue) Homogenization Homogenization/ Protein Precipitation BiologicalSample->Homogenization SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Homogenization->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS System Evaporation->LCMS Data Data Acquisition LCMS->Data Quantification Quantification using Stable Isotope-Labeled Internal Standard Data->Quantification Result Final Concentration of This compound Quantification->Result

Caption: Experimental workflow for this compound quantification.

cluster_troubleshooting Troubleshooting Logic for Low Signal Intensity start Low Signal for This compound check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spiking) start->check_matrix_effect improve_cleanup Improve Sample Clean-up (e.g., use SPE, HybridSPE) check_matrix_effect->improve_cleanup Suppression Detected optimize_lc Optimize LC Method (e.g., gradient, column) improve_cleanup->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample use_sil_is Use Stable Isotope-Labeled Internal Standard dilute_sample->use_sil_is end Signal Improved use_sil_is->end

References

Validation & Comparative

A Comparative Guide: 14-Methylhenicosanoyl-CoA vs. Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical and metabolic properties of 14-Methylhenicosanoyl-CoA, a branched-chain acyl-CoA (BC-acyl-CoA), and its straight-chain acyl-CoA (SC-acyl-CoA) counterparts. Understanding the distinct characteristics of these molecules is crucial for research in metabolic diseases, drug development, and nutritional science.

Core Physicochemical and Metabolic Differences

The primary distinction between this compound and a straight-chain acyl-CoA of similar carbon length lies in the methyl branch at the C-14 position. This structural difference significantly influences their physical properties and metabolic fate.

Physicochemical Properties: The methyl group in branched-chain fatty acids disrupts the uniform packing of the acyl chains, leading to a lower melting point and increased fluidity compared to their straight-chain isomers.[1] This can affect their incorporation into cellular membranes and their interaction with enzymes.

Metabolic Pathways: Straight-chain acyl-CoAs are primarily metabolized through β-oxidation in both mitochondria and peroxisomes.[2][3][4] In contrast, branched-chain acyl-CoAs, particularly those with methyl groups at odd-numbered carbons like this compound, may undergo an initial α-oxidation step in peroxisomes to remove the carbon atom to which the methyl group is attached, before proceeding to β-oxidation.[5][6][7]

Quantitative Data Comparison

Due to the limited availability of direct experimental data for this compound, the following table presents a comparative summary of expected enzyme kinetics and metabolic flux based on data from representative long-chain branched-chain and straight-chain fatty acids. This serves as an illustrative comparison.

ParameterThis compound (Branched-Chain)Henicosanoyl-CoA (Straight-Chain)Key Experimental Insights
Primary Metabolic Pathway α-oxidation followed by β-oxidation[5][6]β-oxidation[2][3]The methyl branch necessitates an alternative initial breakdown step.
Cellular Localization of Initial Oxidation Peroxisomes[5][8]Mitochondria and Peroxisomes[2][4]α-oxidation of phytanic acid, a similar branched-chain fatty acid, occurs in peroxisomes.[5]
Key Initial Enzyme Phytanoyl-CoA hydroxylase (or similar α-hydroxylase)[9][10]Acyl-CoA Dehydrogenase (e.g., VLCAD)[11][12]Different enzymatic machinery is required to handle the branched structure.
Enzyme Kinetics (Illustrative)
Km (for initial enzyme)Expected to be higherGenerally lower for preferred substratesEnzymes often exhibit higher affinity for their primary, unbranched substrates.
Vmax (for initial enzyme)Expected to be lowerGenerally higher for preferred substratesThe more complex reaction mechanism for branched chains can lead to a slower overall rate.
Metabolic Flux (Illustrative) Slower entry into central carbon metabolismMore direct and rapid entry into the TCA cycleThe additional α-oxidation step slows the conversion to acetyl-CoA.[6]
ATP Yield (Theoretical) Slightly lowerHigherThe initial α-oxidation step does not generate FADH2 or NADH, leading to a comparatively lower energy yield for the same number of carbons.

Signaling Pathways and Metabolic Regulation

Both branched-chain and straight-chain acyl-CoAs are involved in cellular signaling, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).[13] PPARα, in particular, is a key regulator of fatty acid oxidation. The accumulation of specific acyl-CoAs can influence gene expression related to lipid metabolism and inflammation.

cluster_0 Cellular Environment cluster_1 Metabolic Regulation This compound This compound PPARα Activation PPARα Activation This compound->PPARα Activation Activates Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA->PPARα Activation Activates Gene Expression Gene Expression PPARα Activation->Gene Expression Upregulates Fatty Acid Oxidation Enzymes Fatty Acid Oxidation Enzymes Gene Expression->Fatty Acid Oxidation Enzymes Leads to increased synthesis of Fatty Acid Oxidation Enzymes->this compound Metabolizes Fatty Acid Oxidation Enzymes->Straight-Chain Acyl-CoA Metabolizes

Fig 1. Regulation of fatty acid metabolism by acyl-CoAs via PPARα.

Experimental Protocols

To empirically compare the metabolism of this compound and straight-chain acyl-CoAs, the following experimental workflows can be employed.

Protocol 1: In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in isolated mitochondria or peroxisomes.

Methodology:

  • Substrate Preparation: Synthesize radiolabeled [1-¹⁴C]this compound and a corresponding straight-chain acyl-CoA (e.g., [1-¹⁴C]Henicosanoyl-CoA).

  • Organelle Isolation: Isolate mitochondria and peroxisomes from cultured cells (e.g., HepG2) or animal tissue (e.g., rat liver) using differential centrifugation.

  • Reaction Incubation: Incubate the isolated organelles with the radiolabeled acyl-CoA substrates in a reaction buffer containing necessary cofactors (e.g., FAD, NAD+, Coenzyme A, carnitine for mitochondria; ATP, Mg²⁺, Fe²⁺, 2-oxoglutarate for peroxisomal α-oxidation).[9]

  • Measurement of Oxidation: Quantify the production of ¹⁴CO₂ (from the TCA cycle) and acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs) over time using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation (nmol of substrate oxidized/min/mg of protein).

cluster_workflow In Vitro Oxidation Assay Workflow start Radiolabeled Acyl-CoA Substrates iso Isolate Mitochondria & Peroxisomes start->iso Prepare inc Incubate with Organelles & Cofactors iso->inc Add to measure Measure ¹⁴CO₂ and Acid-Soluble Metabolites inc->measure Collect samples over time analyze Calculate Oxidation Rate measure->analyze Quantify

Fig 2. Workflow for in vitro fatty acid oxidation assay.
Protocol 2: Cellular Metabolic Flux Analysis

This protocol uses stable isotope tracing to determine the metabolic fate of the fatty acids in intact cells.

Methodology:

  • Cell Culture and Labeling: Culture cells (e.g., primary hepatocytes) in a medium containing a stable isotope-labeled precursor, such as [U-¹³C]glucose. Add either 14-Methylhenicosanoic acid or a straight-chain fatty acid to the medium.

  • Metabolite Extraction: After a set incubation period, quench cellular metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment in key metabolites of the TCA cycle and fatty acid oxidation pathways using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Flux Calculation: Use metabolic flux analysis (MFA) software to calculate the relative flux through different metabolic pathways.[14]

Conclusion

The methyl branch in this compound fundamentally alters its metabolism compared to straight-chain acyl-CoAs. It necessitates an initial α-oxidation step, leading to a different enzymatic cascade, subcellular localization of initial breakdown, and potentially a lower rate of energy production. These differences have important implications for cellular lipid homeostasis and signaling. For researchers in drug development, understanding these metabolic distinctions is critical when designing molecules that may interact with or be metabolized by fatty acid oxidation pathways. The provided experimental protocols offer a framework for the direct, quantitative comparison of these important classes of molecules.

References

Establishing Reproducibility in Experiments with 14-Methylhenicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative framework for studies involving 14-Methylhenicosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. To contextualize its properties and performance, we compare it with its straight-chain analogue, Henicosanoyl-CoA. This comparison covers synthesis, potential metabolic pathways, and enzymatic assays, offering detailed protocols and representative data to aid in experimental design and interpretation.

Synthesis of Very-Long-Chain Acyl-CoAs

The synthesis of very-long-chain acyl-CoAs, such as this compound and Henicosanoyl-CoA, is not a trivial process due to their hydrophobic nature. A common and effective method is the ethylchloroformate method. This chemical synthesis approach can be adapted for both branched-chain and straight-chain fatty acids.

Comparative Synthesis Data
Acyl-CoA SpeciesSynthesis MethodTypical Yield (%)Reference
Long-Chain Saturated Acyl-CoAsEthylchloroformate40-75%[1]
Branched-Chain Acyl-CoAsEthylchloroformate30-60%[1]
Enoyl-CoAsEthylchloroformate39-75%[1]

Note: Yields can vary significantly based on the specific fatty acid chain length, branching, and reaction conditions.

Experimental Protocol: Synthesis of Acyl-CoAs via Ethylchloroformate Method

This protocol is adapted from a general method for the small-scale synthesis of acyl-CoAs.

Materials:

  • 14-Methylhenicosanoic acid or Henicosanoic acid

  • Coenzyme A (CoA) trilithium salt

  • Ethylchloroformate

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve the fatty acid (e.g., 14-Methylhenicosanoic acid) in anhydrous THF.

  • Cool the solution to 4°C.

  • Add triethylamine and ethylchloroformate to the solution and stir for 45 minutes at 4°C. This forms the mixed anhydride (B1165640).

  • In a separate tube, dissolve Coenzyme A in 0.5 M sodium bicarbonate solution.

  • Add the CoA solution to the mixed anhydride reaction mixture.

  • Stir the reaction for an additional 45 minutes at room temperature.

  • Flash freeze the reaction mixture in liquid nitrogen.

  • Lyophilize the frozen mixture overnight to obtain the acyl-CoA powder.

  • The product can be purified using solid-phase extraction or HPLC.

Metabolic Pathways and Enzymatic Assays

The structural difference between this compound (a branched-chain fatty acyl-CoA) and Henicosanoyl-CoA (a straight-chain fatty acyl-CoA) suggests they may be metabolized differently. Very-long-chain fatty acids are primarily metabolized through peroxisomal β-oxidation.[2] Branched-chain fatty acids can also undergo α-oxidation prior to β-oxidation, particularly if the methyl group is at the β-carbon.[3][4]

Comparative Enzyme Kinetics

The efficiency of enzymatic reactions involving these substrates can differ. For instance, fatty acid synthases have been shown to have a lower turnover number for branched-chain precursors compared to straight-chain precursors. The following table presents representative kinetic data for acyl-CoA dehydrogenases with different substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoA (C16:0)2.5130 ± 20[5]
Acyl-CoA Dehydrogenase (general)Octanoyl-CoA (C8:0)~5Not specified
Acyl-CoA Dehydrogenase (general)Butyryl-CoA (C4:0)~10Not specified

Note: This data is illustrative. The specific kinetics for this compound and Henicosanoyl-CoA with VLCAD would need to be determined experimentally.

Experimental Protocol: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

This spectrophotometric assay measures the reduction of a ferricenium ion by the electrons transferred from the acyl-CoA substrate via VLCAD.

Materials:

  • Cell or tissue lysate containing VLCAD

  • 1 M HEPES buffer, pH 7.2

  • 0.2% Triton X-100

  • 0.1 M EDTA

  • Ferricenium hexafluorophosphate

  • This compound or Henicosanoyl-CoA solution (substrate)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, Triton X-100, EDTA, and ferricenium ion.

  • Add the cell or tissue lysate to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., this compound).

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Calculate the enzyme activity from the rate of absorbance change, using the molar extinction coefficient of the ferricenium ion.

Experimental Protocol: Peroxisomal β-Oxidation Assay

This assay measures the production of acetyl-CoA (or propionyl-CoA for some branched-chain fatty acids) from a radiolabeled fatty acid substrate in cultured cells.[2]

Materials:

  • Cultured fibroblasts

  • [1-¹⁴C]-labeled 14-Methylhenicosanoic acid or [1-¹⁴C]-labeled Henicosanoic acid

  • Digitonin (B1670571)

  • ATP, Mg²⁺, Coenzyme A, NAD⁺, L-carnitine

  • Scintillation counter

Procedure:

  • Incubate cultured fibroblasts with the ¹⁴C-labeled fatty acid.

  • Permeabilize the cells with an appropriate concentration of digitonin to inhibit mitochondrial oxidation while leaving peroxisomes largely intact.

  • Stimulate peroxisomal β-oxidation by adding ATP, Mg²⁺, Coenzyme A, NAD⁺, and L-carnitine.

  • After incubation, stop the reaction and separate the water-soluble products (radiolabeled acetyl-CoA or propionyl-CoA) from the unreacted fatty acid.

  • Quantify the amount of radiolabeled product using a scintillation counter.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental processes and metabolic pathways, the following diagrams have been generated using Graphviz.

SynthesisWorkflow FattyAcid 14-Methylhenicosanoic Acid or Henicosanoic Acid THF Dissolve in THF FattyAcid->THF MixedAnhydride Form Mixed Anhydride (TEA, Ethylchloroformate, 4°C) THF->MixedAnhydride Coupling Couple with CoA (Room Temperature) MixedAnhydride->Coupling CoA_sol CoA in NaHCO3 CoA_sol->Coupling Product Acyl-CoA Product Coupling->Product Freeze Flash Freeze (Liquid N2) Product->Freeze Lyophilize Lyophilize Freeze->Lyophilize Purify Purify (SPE/HPLC) Lyophilize->Purify FinalProduct Purified Acyl-CoA Purify->FinalProduct

Caption: Workflow for the chemical synthesis of very-long-chain acyl-CoAs.

MetabolicPathways cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA VLCFA-CoA (e.g., Henicosanoyl-CoA) BetaOx β-Oxidation VLCFA->BetaOx BCFA BCFA-CoA (e.g., this compound) AlphaOx α-Oxidation BCFA->AlphaOx if branch at β-carbon AlphaOx->BetaOx Shortened Shortened Acyl-CoA + Acetyl-CoA BetaOx->Shortened Shortened_Mito Shortened Acyl-CoA + Acetyl-CoA Shortened->Shortened_Mito Transport MitoBetaOx β-Oxidation TCA TCA Cycle MitoBetaOx->TCA Shortened_Mito->MitoBetaOx

Caption: Simplified metabolic pathways for very-long-chain fatty acyl-CoAs.

VLCAD_Assay AcylCoA Acyl-CoA Substrate VLCAD VLCAD Enzyme AcylCoA->VLCAD FADH2 FADH2 VLCAD->FADH2 FAD FAD FAD->VLCAD Ferrocene Ferrocene (Fe²⁺) FADH2->Ferrocene e⁻ transfer Ferricenium Ferricenium (Fe³⁺) (Absorbs at 300 nm) Ferricenium->Ferrocene Reduction

Caption: Principle of the spectrophotometric VLCAD activity assay.

References

Tracing the Path of a Complex Fatty Acid: A Comparative Guide to Isotopic Labeling of 14-Methylhenicosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling techniques for tracing the metabolism of 14-Methylhenicosanoyl-CoA, a very-long-chain branched-chain fatty acid (VLCFA). Understanding the metabolic fate of such lipids is crucial for research into various physiological and pathological processes. While direct isotopic tracing studies on this compound are not extensively documented, this guide extrapolates from established principles of branched-chain fatty acid (BCFA) and VLCFA metabolism, supported by experimental data from related compounds.

Quantitative Data Summary: Isotopic Contribution to Fatty Acid Synthesis

The biosynthesis of branched-chain fatty acids, such as this compound, utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs). The following table summarizes quantitative data from a study that used ¹³C-labeled BCAAs to trace their contribution to the synthesis of fatty acids in adipocytes. This data serves as a valuable proxy for understanding the precursor sources for this compound synthesis.

Labeled PrecursorContribution to Lipogenic Acetyl-CoA PoolContribution to Lipogenic Propionyl-CoA PoolResulting Fatty Acid TypeReference
[U-¹³C]Leucine~25%-Even-chain fatty acids[1][2]
[U-¹³C]Isoleucine~25%~100%Even- and Odd-chain fatty acids[1][2]
[U-¹³C]Valine-~100%Odd-chain fatty acids[1][2]

Comparison of Isotopic Labeling Strategies for Tracing Fatty Acid Metabolism

The choice of isotopic tracer is critical for designing experiments to track the metabolism of this compound. The primary stable isotopes used are Deuterium (B1214612) (²H) and Carbon-13 (¹³C). Each has distinct advantages and is suited for different analytical approaches.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Tracer Molecule Deuterated 14-Methylhenicosanoic Acid¹³C-labeled 14-Methylhenicosanoic Acid
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)[3]GC-MS, LC-MS/MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Applications Tracing incorporation into complex lipids, quantifying fatty acid oxidation via labeled water production.[4][5]Metabolic flux analysis, determining precursor contributions, tracing carbon backbone transformations.[6][7]
Advantages Relatively lower cost of tracers. High sensitivity for detecting labeled water from oxidation.Provides detailed information on the carbon skeleton's fate. Less prone to isotopic exchange than ²H in some reactions.
Limitations Potential for deuterium loss during certain metabolic reactions. Can be challenging to pinpoint the exact location of the label.Higher cost of tracers. Requires more sophisticated data analysis for flux calculations.

Experimental Protocols

Protocol 1: In Vitro Tracing of this compound Metabolism using ¹³C-labeled Precursors

This protocol outlines a method for tracing the synthesis and subsequent metabolism of this compound in a cell culture model.

1. Cell Culture and Isotope Labeling:

  • Culture a relevant cell line (e.g., hepatocytes, adipocytes) in standard growth medium.

  • To trace biosynthesis, supplement the medium with a ¹³C-labeled branched-chain amino acid, such as [U-¹³C]isoleucine, which is a precursor for the primer of anteiso-branched fatty acids.

  • To trace catabolism, synthesize ¹³C-labeled 14-Methylhenicosanoic acid and introduce it to the cell culture medium, typically complexed with fatty acid-free bovine serum albumin (BSA).

  • Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the incorporation and metabolism of the labeled substrate.

2. Metabolite Extraction:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold solvent mixture, such as 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform/methanol/water) to separate the lipid and aqueous phases.

3. Sample Preparation and Analysis:

  • Dry the lipid extract under a stream of nitrogen.

  • For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.

  • Reconstitute the FAMEs in a suitable solvent (e.g., hexane).

  • Inject the sample into a GC-MS system to separate and identify the labeled 14-Methylhenicosanoic acid and its metabolites based on their mass spectra. The mass shift corresponding to the number of ¹³C atoms will indicate the incorporation of the label.

Protocol 2: In Vivo Tracing of Fatty Acid Oxidation using Deuterium Labeling

This protocol describes a method to assess the whole-body oxidation of a fatty acid tracer in an animal model.

1. Tracer Administration:

  • Synthesize deuterated 14-Methylhenicosanoic acid.

  • Administer the labeled fatty acid to the animal model (e.g., mouse or rat) via oral gavage or intravenous infusion. The tracer is typically complexed with a carrier like intralipid.[4]

2. Sample Collection:

  • Collect blood samples at various time points post-administration.

  • Separate plasma from the blood samples.

  • For analysis of fatty acid oxidation, collect body water samples (e.g., from plasma).

3. Sample Analysis:

  • To measure the enrichment of deuterium in body water, exchange the deuterium from water to a reporter molecule like acetone (B3395972).

  • Analyze the deuterium enrichment in the headspace of the acetone sample using an isotope ratio mass spectrometer (IRMS).[4]

  • The rate of appearance of deuterium in body water is indicative of the rate of β-oxidation of the administered deuterated fatty acid.

Visualizing Metabolic Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved in tracing this compound metabolism, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

cluster_synthesis Biosynthesis of this compound Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_keto_beta_methylvalerate->methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->FAS VLCFA_Elongase VLCFA Elongase FAS->VLCFA_Elongase Methylhenicosanoyl_CoA This compound VLCFA_Elongase->Methylhenicosanoyl_CoA

Caption: Biosynthesis pathway of this compound.

cluster_catabolism Peroxisomal β-oxidation of this compound Methylhenicosanoyl_CoA This compound Peroxisome Peroxisome Methylhenicosanoyl_CoA->Peroxisome Beta_Oxidation β-oxidation Spiral Peroxisome->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Medium_Chain_Acyl_CoA Medium-chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle (as Succinyl-CoA) Acetyl_CoA->TCA_Cycle Mitochondrion Mitochondrion Medium_Chain_Acyl_CoA->Mitochondrion Mitochondrion->TCA_Cycle

Caption: Catabolic pathway of this compound.

cluster_workflow Isotopic Labeling Experimental Workflow Start Introduce ¹³C or ²H Labeled Precursor/Fatty Acid Incubation Cell Culture Incubation or In Vivo Administration Start->Incubation Extraction Metabolite Extraction Incubation->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Analysis Data Analysis: Isotopologue Distribution Analysis->Data_Analysis Interpretation Metabolic Pathway Elucidation Data_Analysis->Interpretation

Caption: General workflow for isotopic labeling experiments.

Alternative Approaches for Tracing Fatty Acid Metabolism

While stable isotope labeling followed by mass spectrometry is a powerful technique, other methods can also provide valuable insights into fatty acid metabolism.

  • Radiolabeling with ¹⁴C or ³H: Historically, radioactive isotopes were the standard for metabolic tracing. These methods offer high sensitivity but require specialized facilities and safety precautions.

  • Fluorescently Labeled Fatty Acid Analogs: These can be used to visualize the uptake and intracellular localization of fatty acids using microscopy techniques. However, the fluorescent tag can alter the metabolic behavior of the fatty acid.

  • Positron Emission Tomography (PET) with ¹⁸F-labeled Fatty Acid Analogs: This non-invasive imaging technique allows for the in vivo quantification of fatty acid uptake and metabolism in specific tissues and organs. The short half-life of ¹⁸F requires a nearby cyclotron for isotope production.

Conclusion

Tracing the metabolism of complex lipids like this compound presents a significant analytical challenge. Isotopic labeling with stable isotopes such as ¹³C and ²H, coupled with mass spectrometry, offers a robust and safe methodology for elucidating its biosynthetic origins and catabolic fate. By carefully selecting the appropriate tracer and analytical platform, researchers can gain valuable insights into the intricate pathways governing the metabolism of very-long-chain branched-chain fatty acids, paving the way for a better understanding of their roles in health and disease.

References

comparing the effects of 14-Methylhenicosanoyl-CoA and other methyl-branched acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the specific biological effects of 14-Methylhenicosanoyl-CoA. As such, a direct comparative analysis including this long-chain methyl-branched acyl-CoA is not feasible at this time. This guide will therefore focus on a selection of well-characterized methyl-branched acyl-CoAs, providing a comparative overview of their metabolic significance, functions, and the experimental approaches used for their study.

This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of several key methyl-branched acyl-coenzyme A (acyl-CoA) esters. The following sections will detail their metabolic origins, key biological roles, and associated pathologies. We will also present generalized experimental protocols and illustrative signaling pathway diagrams to facilitate a deeper understanding of these molecules.

Comparative Overview of Methyl-Branched Acyl-CoAs

The following table summarizes the key characteristics of five prominent methyl-branched acyl-CoAs. This data has been compiled from various sources detailing their involvement in cellular metabolism and disease.

Acyl-CoAPrimary Metabolic Origin(s)Key Biological Function(s)Associated Pathologies
Phytanoyl-CoA Diet (from phytanic acid found in dairy products, meat, and fish)[1]Intermediate in the α-oxidation pathway required for the metabolism of phytanic acid.[1][2]Refsum disease, a rare inherited disorder characterized by the accumulation of phytanic acid.[3][4]
Pristanoyl-CoA Product of phytanoyl-CoA α-oxidation.[5]Substrate for peroxisomal β-oxidation, leading to the production of acetyl-CoA and propionyl-CoA.[5]Zellweger syndrome and other peroxisomal biogenesis disorders.[6]
Isobutyryl-CoA Catabolism of the branched-chain amino acid valine.[7][8]Intermediate in valine metabolism; precursor for the biosynthesis of certain polyketides.[7]Isobutyryl-CoA dehydrogenase deficiency, a rare metabolic disorder.[9]
Propionyl-CoA β-oxidation of odd-chain fatty acids; catabolism of amino acids (isoleucine, valine, threonine, methionine).[10][11]Anaplerotic substrate for the Krebs cycle (after conversion to succinyl-CoA); precursor for gluconeogenesis.[10][12]Propionic acidemia, a serious metabolic disorder.[10]
Methylmalonyl-CoA Carboxylation of propionyl-CoA.[12]Isomerized to succinyl-CoA to enter the Krebs cycle.[12]Methylmalonic acidemia, an inherited metabolic disorder.[12]

Metabolic Pathways of Methyl-Branched Acyl-CoAs

The metabolic fates of these acyl-CoAs are intricately linked to central carbon metabolism. The following diagrams, generated using the DOT language, illustrate these key pathways.

Phytanoyl_CoA_Metabolism Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pristanoyl-CoA->Peroxisomal Beta-Oxidation

Caption: Metabolism of Phytanoyl-CoA via α-oxidation.

Propionyl_CoA_Metabolism cluster_inputs Sources Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met)->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Caption: Conversion of Propionyl-CoA to Succinyl-CoA.

Experimental Protocols

The study of methyl-branched acyl-CoAs involves a variety of experimental techniques. Below are generalized protocols for their synthesis, quantification, and the assessment of their biological effects.

Chemo-enzymatic Synthesis of Acyl-CoAs

Objective: To synthesize specific acyl-CoA esters for use as standards or in functional assays.

Methodology: A common method for the synthesis of acyl-CoAs is the mixed anhydride (B1165640) method.

  • Activation of the Carboxylic Acid: The corresponding methyl-branched fatty acid is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran). An activating agent, such as ethyl chloroformate, and a base (e.g., triethylamine) are added to form a mixed anhydride. The reaction is typically carried out at a low temperature (e.g., 4°C).

  • Coupling with Coenzyme A: A solution of free coenzyme A in a suitable buffer (e.g., sodium bicarbonate) is added to the activated fatty acid.

  • Purification: The resulting acyl-CoA is purified using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Quantification of Acyl-CoAs by LC-MS/MS

Objective: To measure the intracellular or in vitro concentrations of specific acyl-CoAs.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA quantification.

  • Sample Preparation: Biological samples (cells or tissues) are rapidly quenched to halt metabolic activity. Acyl-CoAs are extracted using a suitable solvent, often containing an internal standard (e.g., a deuterated acyl-CoA).

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase HPLC.

  • Mass Spectrometric Detection: The separated acyl-CoAs are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest, allowing for sensitive and specific quantification.

Enzyme Activity Assays

Objective: To determine the effect of a methyl-branched acyl-CoA on the activity of a specific enzyme.

Methodology: The specific assay will depend on the enzyme being studied. A general workflow is as follows:

  • Reaction Mixture Preparation: A reaction buffer containing the purified enzyme, its substrate(s), and any necessary cofactors is prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate or the enzyme. The methyl-branched acyl-CoA of interest can be included in the reaction mixture to assess its effect on enzyme activity.

  • Monitoring of Reaction Progress: The rate of product formation or substrate consumption is monitored over time. This can be achieved using various methods, such as spectrophotometry (monitoring changes in absorbance), fluorometry (monitoring changes in fluorescence), or by quantifying the product at different time points using LC-MS/MS.

  • Data Analysis: The initial reaction rates are calculated and compared between conditions with and without the methyl-branched acyl-CoA to determine its inhibitory or activating effect.

Concluding Remarks

While the direct effects of this compound remain to be elucidated, the comparative analysis of other methyl-branched acyl-CoAs highlights their diverse and crucial roles in cellular metabolism. The experimental frameworks provided here offer a starting point for researchers interested in exploring the functions of these and other novel acyl-CoA species. Future investigations into the metabolism and biological activities of very-long-chain methyl-branched acyl-CoAs like this compound will be essential to fully understand the landscape of lipid metabolism and its implications for health and disease.

References

literature comparison of different branched-chain fatty acid functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by a methyl group on the carbon chain. Predominantly found in bacteria, dairy products, and ruminant meat, BCFAs are increasingly recognized for their diverse and significant biological activities.[1] This guide provides an objective comparison of the functions of different BCFAs, with a focus on the two primary isomers: iso- and anteiso-BCFAs. The positioning of the methyl group—at the penultimate (iso) or antepenultimate (anteiso) carbon—confers distinct structural and functional properties, leading to differential effects on cellular processes.[2][3] This document summarizes key functional differences, supported by experimental data, and provides detailed methodologies for the cited experiments.

Data Presentation: Comparative Functional Analysis of BCFAs

The following tables summarize the quantitative data on the differential effects of iso- and anteiso-BCFAs on key biological parameters.

ParameterBCFA TypeCell LineEffectQuantitative DataReference
Membrane Fluidity iso-BCFA EnrichedBacillus subtilisLower FluidityDPH Anisotropy: ~0.250[4]
anteiso-BCFA EnrichedBacillus subtilisHigher FluidityDPH Anisotropy: ~0.235[4]
Gene Expression (Lipid Metabolism) iso-BCFA (14-MPA)HepG2 (Hepatocytes)Decreased FASN expressionDose-dependent decrease[2]
anteiso-BCFA (12-MTA)HepG2 (Hepatocytes)Increased FASN expressionDose-dependent increase[2]
iso-BCFA (14-MPA)HepG2 (Hepatocytes)Decreased SREBP1 expressionDose-dependent decrease[2]
anteiso-BCFA (12-MTA)HepG2 (Hepatocytes)No significant effect-[2]
Gene Expression (Inflammation) iso-BCFA (14-MPA)HepG2 (Hepatocytes)Decreased CRP expressionDose-dependent decrease[2]
anteiso-BCFA (12-MTA)HepG2 (Hepatocytes)Increased CRP expressionDose-dependent increase[2]
iso-BCFA (14-MPA)HepG2 (Hepatocytes)Decreased IL-6 expressionDose-dependent decrease[2]
anteiso-BCFA (12-MTA)HepG2 (Hepatocytes)Increased IL-6 expressionDose-dependent increase[2]
iso- and anteiso-BCFAHuman Visceral AdipocytesDecreased ALOX-15 expressionSignificant decrease[5]
Cytotoxicity (Anti-cancer) iso-15:0MCF-7 (Breast Cancer)Reduced Cell Viability44 ± 6.8% reduction (at 200 µM, 72h)[4][6]
iso-17:0MCF-7 (Breast Cancer)Reduced Cell Viability57 ± 8.8% reduction (at 200 µM, 72h)[4][6]
anteiso-15:0MCF-7 (Breast Cancer)No significant effect-[4][6]
anteiso-17:0MCF-7 (Breast Cancer)No significant effect-[4][6]

Signaling Pathways

BCFAs exert their effects through the modulation of key signaling pathways, including the NF-κB and PPARα pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Some BCFAs have been shown to modulate this pathway, leading to anti-inflammatory effects.

Caption: iso-BCFA mediated inhibition of the NF-κB signaling pathway.

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in lipid metabolism. BCFAs, particularly their CoA thioesters, are potent ligands for PPARα.[7]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA BCFA BCFA-CoA BCFA-CoA BCFA->BCFA-CoA Activation PPARα PPARα BCFA-CoA->PPARα Binds & Activates PPARα-RXR Complex PPARα-RXR Heterodimer PPARα->PPARα-RXR Complex RXR RXR RXR->PPARα-RXR Complex PPRE PPRE PPARα-RXR Complex->PPRE Target Genes Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Target Genes

Caption: Activation of the PPARα signaling pathway by BCFA-CoA esters.

Experimental Protocols

Measurement of Membrane Fluidity using DPH Anisotropy

This protocol describes the determination of membrane fluidity in liposomes or isolated mitochondria using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[8][9] Membrane fluidity is inversely proportional to the measured fluorescence anisotropy; a higher anisotropy value indicates lower membrane fluidity.[10]

Materials:

Procedure:

  • Liposome (B1194612) Preparation: Prepare unilamellar liposomes from the desired phospholipid composition.

  • Fluorescent Labeling: Incubate the liposomes with 10 µM DPH at a temperature above the lipid phase transition (e.g., 45°C for MPPC) for 30 minutes in the KCl-based buffer.

  • Sample Preparation: Place 100 µl of the DPH-labeled liposome suspension into the wells of the 96-well plate.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm on the microplate reader.

    • Perform steady-state fluorescence polarization measurements at the desired temperature(s). For temperature-dependent studies, allow the samples to equilibrate for 10-15 minutes at each new temperature before measurement.

    • Acquire data in endpoint mode.

  • Data Analysis: The fluorescence polarization (FP) is calculated using the formula: FP = (I_parallel - I_perpendicular) / (I_parallel + I_perpendicular), where I_parallel and I_perpendicular are the fluorescent intensities measured in the parallel and perpendicular channels, respectively.

Quantification of BCFAs in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of BCFAs in biological samples such as plasma, feces, and tissues.[11][12][13][14]

Materials:

  • Biological sample (e.g., plasma, homogenized tissue)

  • Ethanol

  • Succinic acid

  • Deuterated internal standards for BCFAs

  • GC-MS system

Procedure:

  • Extraction: Extract the BCFAs from the biological sample using an ethanolic extraction method.

  • Concentration: Concentrate the extracted BCFAs by alkaline vacuum centrifugation.

  • Acidification: Acidify the samples with succinic acid to allow for the volatility required for GC separation.

  • Internal Standard Spiking: Add a known amount of deuterated internal standards for the BCFAs of interest to each sample for accurate quantification.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Separate the BCFAs using a suitable gas chromatography column and temperature program.

    • Detect the analytes in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Quantify the BCFAs using external calibration curves generated from standards of known concentrations and normalize to the corresponding deuterated internal standards.

This guide provides a comparative overview of the functions of different branched-chain fatty acids, supported by quantitative data and detailed experimental protocols. The distinct biological activities of iso- and anteiso-BCFAs highlight the importance of considering their specific structures in research and drug development. Further investigation into the precise molecular mechanisms underlying their differential effects will continue to advance our understanding of their roles in health and disease.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.